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  • Product: 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
  • CAS: 1223444-91-4

Core Science & Biosynthesis

Foundational

The Versatile Cornerstone: A Technical Guide to 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide in Modern Synthesis

Abstract In the landscape of modern medicinal chemistry and drug development, the pyrazine-2-carboxamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the pyrazine-2-carboxamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. This technical guide provides an in-depth exploration of a particularly valuable building block: 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide . We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application as a versatile intermediate. This document will serve as a comprehensive resource for researchers and scientists, offering not only theoretical insights but also practical, field-proven protocols and the causal reasoning behind experimental choices.

Introduction: The Strategic Importance of a Bifunctional Pyrazine Building Block

The pyrazine ring is a key heterocyclic motif found in a wide array of biologically active compounds, including anti-tuberculosis agents like pyrazinamide.[1] The strategic functionalization of this ring system is paramount in the quest for novel therapeutics. 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide emerges as a highly strategic building block due to the orthogonal reactivity of its two key functional groups: the C6-chloro substituent and the N-methoxy-N-methylamide (Weinreb amide) at the C2 position.

The chloro group serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[2][3] Concurrently, the Weinreb amide provides a reliable and controlled method for the formation of ketones and aldehydes via reaction with organometallic reagents, crucially avoiding the over-addition often plagued by more reactive acylating agents.[4] This dual functionality makes it a powerful linchpin in the convergent synthesis of complex molecular architectures.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application.

PropertyValueSource
CAS Number 1223444-91-4[5]
Molecular Formula C₇H₈ClN₃O₂[5]
Molecular Weight 201.61 g/mol [5]
Appearance White to off-white solidInferred
Storage Sealed in dry, 2-8°C[5]
SMILES CN(C(=O)C1=NC(=CN=C1)Cl)OC[5]

Synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

The synthesis of the title compound is a straightforward and high-yielding process, typically starting from the commercially available 6-chloropyrazine-2-carboxylic acid. The synthetic strategy hinges on the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide Start 6-Chloropyrazine-2-carboxylic Acid Step1 Acid Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Step1 Reagents Intermediate 6-Chloropyrazine-2-carbonyl Chloride Step1->Intermediate Forms Step2 Amidation with N,O-Dimethylhydroxylamine HCl Base (e.g., Pyridine, Et₃N) Intermediate->Step2 Reacts with Product 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide Step2->Product Yields

Caption: Synthetic route to the title Weinreb amide.

Detailed Experimental Protocol: Acid Chloride Formation and Amidation

This protocol is a robust and scalable method for the synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide.

Step 1: Formation of 6-Chloropyrazine-2-carbonyl Chloride

  • To a stirred suspension of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid) is added thionyl chloride (1.5-2.0 eq).

  • A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) is carefully added.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride, which is typically used in the next step without further purification.

Causality: The use of thionyl chloride in the presence of catalytic DMF forms the highly reactive Vilsmeier-Haack reagent in situ, which efficiently converts the carboxylic acid to the acid chloride. Toluene is an excellent solvent for this transformation due to its inertness and appropriate boiling point.

Step 2: Weinreb Amide Formation

  • The crude 6-chloropyrazine-2-carbonyl chloride is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 mL per gram of starting acid).

  • The solution is cooled to 0 °C in an ice bath.

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) is added, followed by the slow, dropwise addition of a base such as pyridine or triethylamine (2.2 eq) while maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide.

Causality: The base is crucial for neutralizing the HCl generated during the reaction and for liberating the free N,O-dimethylhydroxylamine from its hydrochloride salt. The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring the isolation of a pure product.

Applications as a Synthetic Building Block

The true utility of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide lies in its capacity to serve as a versatile precursor to a wide range of substituted pyrazines.

Transformation of the Weinreb Amide: Access to Ketones and Aldehydes

The Weinreb amide is a superior acylating agent for the synthesis of ketones from organometallic reagents due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[4]

The reaction of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide with Grignard reagents provides a direct and high-yielding route to 6-chloro-2-acylpyrazines.

G cluster_1 Grignard Reaction Workflow Start 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide Reagent R-MgX (Grignard Reagent) in THF, 0 °C to rt Start->Reagent Reacts with Intermediate Stable Chelated Intermediate Reagent->Intermediate Forms Workup Aqueous Acidic Workup (e.g., NH₄Cl, 1M HCl) Intermediate->Workup Hydrolyzes Product 6-Chloro-2-acylpyrazine Workup->Product Yields

Caption: Synthesis of 6-chloro-2-acylpyrazines.

General Protocol for Grignard Addition:

  • A solution of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The Grignard reagent (1.2-1.5 eq) is added dropwise, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 1-3 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Trustworthiness: The stability of the tetrahedral intermediate prevents the formation of tertiary alcohols, a common side product in reactions of Grignard reagents with other acylating agents like esters or acid chlorides.[4] This ensures a clean and predictable reaction outcome.

Functionalization of the C6-Position: Cross-Coupling and Nucleophilic Substitution

The chloro substituent at the C6 position is activated towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine nitrogens.

A plethora of carbon-carbon and carbon-heteroatom bonds can be formed at the C6 position using well-established palladium-catalyzed cross-coupling methodologies.

Coupling ReactionCoupling PartnerProduct
Suzuki-Miyaura Aryl/heteroaryl boronic acids or esters6-Aryl/heteroaryl-N-methoxy-N-methylpyrazine-2-carboxamide
Sonogashira Terminal alkynes6-Alkynyl-N-methoxy-N-methylpyrazine-2-carboxamide
Buchwald-Hartwig Amines (primary or secondary)6-Amino-N-methoxy-N-methylpyrazine-2-carboxamide

General Protocol for Suzuki-Miyaura Coupling:

  • To a flask containing 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are added.

  • A mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water (typically in a 4:1 to 10:1 ratio) is added.

  • The mixture is degassed and then heated under an inert atmosphere at 80-100 °C for 4-12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is critical for a successful cross-coupling reaction and often needs to be optimized for specific substrates. For instance, electron-rich or sterically hindered coupling partners may require more active catalyst systems.

The electron-deficient nature of the pyrazine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles.

G cluster_2 SNAr Reaction Start 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide Nucleophile Nucleophile (e.g., R-OH, R-SH, R₂NH) Base (e.g., K₂CO₃, NaH) Start->Nucleophile Reacts with Intermediate Meisenheimer-like Complex Nucleophile->Intermediate Forms Product 6-Substituted-N-methoxy-N-methylpyrazine-2-carboxamide Intermediate->Product Eliminates Cl⁻

Caption: General scheme for SNAr reactions.

General Protocol for SNAr with an Alcohol:

  • To a solution of the alcohol (1.5 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, a strong base like sodium hydride (NaH, 1.5 eq) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes to form the alkoxide.

  • A solution of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 eq) in the same solvent is added.

  • The reaction mixture is heated to 60-100 °C and stirred for 2-8 hours.

  • The reaction is cooled and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion: A Gateway to Chemical Diversity

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a quintessential example of a modern synthetic building block that provides chemists with the tools for rapid and efficient diversification of a key heterocyclic core. Its orthogonal reactivity allows for a modular and convergent approach to the synthesis of complex pyrazine-containing molecules. The reliable and predictable nature of the transformations it undergoes, from the controlled formation of ketones to a wide array of C-C and C-heteroatom bond formations, solidifies its position as an invaluable asset in the fields of medicinal chemistry and materials science. This guide has provided a framework for understanding and utilizing this versatile reagent, empowering researchers to explore new frontiers in chemical synthesis.

References

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-262. [Link]

  • Google Patents. (2014). Pyrazine carboxamide compound (EP2805940B1).
  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2145-2156. [Link]

  • PubMed. (2007). Preparation of arylzinc reagents and their use in the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of 2-aryl-4-piperidones. Nature Protocols, 2(9), 2197-2203. [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 245. [Link]

  • Wang, F., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 137, 555-566. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 453-457. [Link]

  • Google Patents. (2016). Synthesis of substituted pyrazines (US9458115B2).
  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1261-1277. [Link]

  • Semantic Scholar. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2- carboxylic acid derivatives. [Link]

  • Pharmacognosy Magazine. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(46), 123-128. [Link]

  • ResearchGate. (2015). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Dalton Transactions. (2018). The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions, 47(1), 123-133. [Link]

  • PubChem. (n.d.). Novel pyrazine carboxamide derivatives, their production and their use in medicaments - Patent EP-0726899-A1. Retrieved from [Link]

  • Google P
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • NROChemistry. (2009). Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Pour, M., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 84-89. [Link]

  • Morita, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]

  • Google Patents. (2012). (12) United States Patent. [Link]

  • MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Rieke Metals. (n.d.). Reactive Zinc and Organozinc. Retrieved from [Link]

  • Google Patents. (2013).
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • Organic Syntheses. (2020). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 97, 61-79. [Link]

  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 40(12), 34-37. [Link]

  • Quasdorf, K. W., & Garg, N. K. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(43), 10046-10058. [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

  • Kikelj, D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 735-746. [Link]

Sources

Exploratory

The Pyrazine Pharmacophore: A Technical Guide to Scaffold Utility in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrazine ring (1,4-diazine) has evolved from a simple flavoring agent component to a "privileged scaffold" in drug discovery. Unlike its isomers pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazine ring (1,4-diazine) has evolved from a simple flavoring agent component to a "privileged scaffold" in drug discovery. Unlike its isomers pyridazine (1,2) and pyrimidine (1,3), pyrazine offers a unique electrostatic profile characterized by para-nitrogen symmetry, significant electron deficiency, and specific hydrogen-bonding capabilities.

This guide analyzes the utility of pyrazines in modulating physicochemical properties (logP, solubility) and their role as bioisosteres for benzene and pyridine. We examine their critical function in therapeutic areas ranging from antimycobacterials (Pyrazinamide) to precision oncology (Gilteritinib, Bortezomib) and antivirals (Favipiravir), supported by detailed synthetic protocols and mechanistic workflows.

The Pharmacophore: Physicochemical & Electronic Properties

The pyrazine core is defined by its electron-deficient nature, arising from the electronegativity of the two nitrogen atoms at positions 1 and 4.

Electronic Distribution and Basicity
  • π-Electron Deficiency: The ring is highly deactivated towards electrophilic aromatic substitution (SEAr) but highly reactive towards nucleophilic aromatic substitution (SNAr), making it an ideal substrate for late-stage functionalization via halogen displacement.[1]

  • Basicity: Pyrazine is a very weak base (

    
    ), significantly lower than pyridine (
    
    
    
    ). This ensures that the ring remains unprotonated at physiological pH (7.4), allowing it to function as a neutral hydrogen bond acceptor (HBA).
Bioisosteric Utility

Replacing a phenyl ring with a pyrazine often results in:

  • Lowered Lipophilicity (LogP): The introduction of two nitrogen atoms reduces the partition coefficient, enhancing aqueous solubility.

  • Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.[1]

  • H-Bonding: The N1/N4 atoms serve as vectorially distinct H-bond acceptors, critical for interacting with hinge regions in kinase domains.[1]

Table 1: Comparative Physicochemical Profiles of Aromatic Scaffolds

ScaffoldStructurepKa (Conj. Acid)LogP (Oct/Water)H-Bond AcceptorsPrimary Metabolic Liability
Benzene C6H6N/A2.130CYP450 Oxidation (Epoxidation)
Pyridine C5H5N5.230.651N-Oxidation / Ring Oxidation
Pyrazine C4H4N20.65 -0.26 2 Ring Oxidation (to Pyrazinone)
Pyrimidine C4H2N21.10-0.402Ring Oxidation

Synthetic Architectures and Methodologies

Constructing the pyrazine core requires distinct strategies depending on the substitution pattern required.

De Novo Assembly (Condensation)

The classical route involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This is robust for symmetric pyrazines but can yield regioisomeric mixtures for asymmetric targets.

Imidazo[1,2-a]pyrazine Fusion (Kinase Scaffold)

For kinase inhibitors (e.g., Entospletinib), the pyrazine is often fused with an imidazole ring. This is achieved by condensing 2-aminopyrazine with


-halocarbonyls.[1]
Visualization: Synthetic Decision Tree

PyrazineSynthesis Start Target Structure Sym Symmetric Pyrazine Start->Sym R1 = R2 Asym Asymmetric/Functionalized Start->Asym R1 != R2 Fused Fused System (e.g., Imidazo[1,2-a]pyrazine) Start->Fused Bicyclic Core Condensation Condensation: 1,2-Diamine + 1,2-Dicarbonyl Sym->Condensation SNAr SNAr / Pd-Coupling: Halopyrazine + Nucleophile Asym->SNAr From Chloropyrazine Cyclization Cyclization: 2-Aminopyrazine + Alpha-Halo Ketone Fused->Cyclization

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the target pyrazine substitution pattern.[1]

Mechanistic Case Studies in Drug Design

Infectious Disease: Pyrazinamide (TB)
  • Role: First-line antitubercular agent.[1]

  • Mechanism: Pyrazinamide (PZA) is a prodrug. It passively diffuses into M. tuberculosis and is converted to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).

  • The "Dirty" Fragment: POA is trapped inside the bacillus due to an inefficient efflux pump. Under acidic conditions (pH 5.5), protonated POA (HPOA) re-enters the cell, shuttling protons and disrupting membrane potential (

    
    ) and pH homeostasis. Recent evidence also suggests POA inhibits PanD (aspartate decarboxylase), depleting Coenzyme A.
    
Oncology (Kinase Inhibition): Gilteritinib (AML)[2]
  • Target: FLT3/AXL Receptor Tyrosine Kinases.

  • Role of Pyrazine: Gilteritinib features a pyrazine-2-carboxamide core.[1] The pyrazine nitrogen acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The scaffold's polarity improves oral bioavailability compared to more lipophilic quinoline predecessors.

Virology: Favipiravir (Influenza/COVID-19)[1]
  • Target: RNA-dependent RNA polymerase (RdRp).[1]

  • Mechanism: A pyrazinecarboxamide derivative (T-705).[1] It is phosphoribosylated intracellularly to its triphosphate form (T-705-RTP).[1] The pyrazine ring mimics the purine base (Guanine/Adenine), leading to misincorporation into the viral RNA, causing "lethal mutagenesis" (error catastrophe).

Visualization: Pyrazinamide Activation Pathway[1]

PZAMechanism cluster_extracellular Extracellular Environment (Acidic pH 5.5) cluster_intracellular M. tuberculosis Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext H-POA (Protonated) POA_int POA- (Accumulated) HPOA_ext->POA_int Re-entry (Proton Shuttle) PZA_int->POA_int Hydrolysis POA_int->HPOA_ext Efflux (Inefficient) Target Target Effects: 1. Membrane Disruption 2. PanD Inhibition (CoA Depletion) POA_int->Target Toxicity PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_int Catalysis

Figure 2: The activation and accumulation cycle of Pyrazinamide in M. tuberculosis, highlighting the prodrug conversion by PncA.

Detailed Protocol: Synthesis of Imidazo[1,2-a]pyrazine Scaffolds

This protocol describes the synthesis of an imidazo[1,2-a]pyrazine core, a key intermediate for kinase inhibitors like Entospletinib. This reaction utilizes the condensation of a 2-aminopyrazine with an


-bromo ketone.[1]
Reagents & Equipment
  • Substrate: 2-Aminopyrazine (1.0 equiv).

  • Electrophile: 2-Bromo-1-phenylethanone (or substituted derivative) (1.1 equiv).[1]

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME).[1]

  • Base: Sodium Bicarbonate (

    
    ) or reflux without base followed by neutralization.
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (SiO2).

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminopyrazine (10 mmol, 0.95 g) in Ethanol (30 mL).

  • Addition: Add 2-bromo-1-phenylethanone (11 mmol, 2.19 g) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM). The formation of the hydrobromide salt of the intermediate may precipitate.
    
  • Cyclization: If cyclization is incomplete, add solid

    
     (12 mmol) carefully to the hot solution and continue refluxing for another 2 hours to drive the dehydration.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the 2-phenylimidazo[1,2-a]pyrazine.

Validation & QC
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton at

    
     ppm and the coupling pattern of the pyrazine protons.
    
  • LC-MS: Verify

    
     peak.[1]
    

References

  • Miniyar, P. B., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Link

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). Link

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. Link

  • Currie, K. S., et al. (2014). Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase.[2] Journal of Medicinal Chemistry, 57(9), 3856-3873. Link

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556-565. Link

  • Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 25(1), 33-47. Link

Sources

Foundational

Technical Guide: Chemical Properties and Synthetic Utility of Chlorinated Pyrazine Compounds

Executive Summary Chlorinated pyrazines represent a critical class of electron-deficient heteroaromatic scaffolds in modern drug discovery. Their utility stems from the pyrazine ring's high susceptibility to nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyrazines represent a critical class of electron-deficient heteroaromatic scaffolds in modern drug discovery. Their utility stems from the pyrazine ring's high susceptibility to nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings. This guide moves beyond basic textbook definitions to provide a mechanistic understanding of their reactivity, specifically focusing on regiocontrol in polychlorinated systems and their application in the synthesis of antivirals like Favipiravir.

Electronic Architecture & Reactivity Profile

To manipulate chlorinated pyrazines effectively, one must understand the underlying electronic distribution that drives their reactivity.

The Diazine Effect

Unlike pyridine, the pyrazine ring contains two nitrogen atoms at the 1,4-positions. This dual-nitrogen arrangement exerts a powerful electron-withdrawing effect (


 effect) on the ring carbons, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • Implication: The ring is highly

    
    -deficient, making it deactivated toward electrophilic aromatic substitution (
    
    
    
    ) but highly activated toward nucleophilic attack.
  • The Chlorine Substituent: While chlorine is inductively withdrawing (

    
    ), it is also a mesomeric donor (
    
    
    
    ). However, on the highly electron-deficient pyrazine ring, the inductive withdrawal reinforces the ring's susceptibility to nucleophilic attack, making the C-Cl bond a potent electrophilic site.
Quantitative Reactivity Trends

The reaction rate of chlorodiazines with nucleophiles generally follows this hierarchy, driven by the stability of the Meisenheimer intermediate:

CompoundRelative Reactivity (Approx.)[1][2][3][4]Mechanistic Driver
2-Chloropyrazine HighStabilization of negative charge by two N-atoms (para-like position).
2-Chloropyridine ModerateStabilization by only one N-atom.
Chlorobenzene Very LowLack of heteroatom stabilization; requires harsh conditions or catalysis.

Nucleophilic Aromatic Substitution ( ): The Core Engine

The most common failure mode in pyrazine chemistry is misjudging regioselectivity in polychlorinated systems.

Mechanism and Regiocontrol

In


 reactions, the rate-determining step is typically the formation of the Meisenheimer complex. For 2,3-dichloropyrazine or 2,6-dichloropyrazine, the site of attack is governed by the electronic nature of existing substituents.
The "Substituent Rule" for Dichloropyrazines

When reacting 2-substituted-3,5-dichloropyrazines , the substituent at C2 dictates the incoming nucleophile's position:

  • Electron-Withdrawing Groups (EWG) at C2: Direct the nucleophile to C5 .

    • Reason: Attack at C5 places the negative charge on the nitrogen adjacent to the EWG, maximizing stabilization.

  • Electron-Donating Groups (EDG) at C2: Direct the nucleophile to C3 .

    • Reason: Attack at C3 avoids placing negative charge density near the destabilizing electron-rich donor.

Visualization: Regioselectivity Decision Tree

The following logic flow illustrates how to predict the major product in


 reactions of asymmetric dichloropyrazines.

Regioselectivity Start Substrate: 2-R-3,5-Dichloropyrazine CheckGroup Analyze Substituent (R) at C2 Start->CheckGroup PathEWG R is Electron Withdrawing (e.g., -CN, -NO2, -COR) CheckGroup->PathEWG Deactivates C3 PathEDG R is Electron Donating (e.g., -OMe, -NH2, -Alkyl) CheckGroup->PathEDG Deactivates C5 ResultC5 Major Product: Substitution at C5 PathEWG->ResultC5 Nucleophilic Attack ResultC3 Major Product: Substitution at C3 PathEDG->ResultC3 Nucleophilic Attack

Caption: Decision logic for predicting regioselectivity in nucleophilic aromatic substitution of 2-substituted-3,5-dichloropyrazines.

Transition-Metal Catalyzed Cross-Couplings

While


 exploits the ring's electron deficiency, Palladium-catalyzed cross-couplings utilize the C-Cl bond for carbon-carbon bond formation.
Suzuki-Miyaura Coupling

Chloropyrazines are excellent substrates for Suzuki coupling due to oxidative addition being facilitated by the electron-deficient ring.

  • Catalyst Choice:

    
     is standard, but for sterically hindered substrates, 
    
    
    
    with phosphine ligands like XPhos is preferred.
  • Base Sensitivity: Weak bases (

    
    , 
    
    
    
    ) are preferred to prevent hydrolysis of the chloropyrazine to hydroxypyrazine.
Sonogashira Coupling

Coupling with terminal alkynes is highly effective.

  • Protocol Note: Copper-free conditions are often recommended for pyrazines to avoid the formation of homocoupled alkyne byproducts, which are difficult to separate from the pyrazine product.

Case Study: Favipiravir Intermediate Synthesis

The synthesis of Favipiravir (T-705) demonstrates the strategic use of chloropyrazine properties. A key route involves the synthesis of 3,6-dichloropyrazine-2-carbonitrile , utilizing regioselective chlorination and substitution.[2]

Synthetic Workflow

This pathway highlights the stability of the pyrazine ring under radical chlorination and its subsequent reactivity in cyanation.

FavipiravirPath Step1 2-Aminopyrazine Process1 1. Regioselective Chlorination 2. Bromination 3. Pd-Cyanation Step1->Process1 Step2 3,6-Dichloropyrazine-2-carbonitrile Process2 1. Sandmeyer (Cl -> F) 2. Nitrile Hydrolysis Step2->Process2 Step3 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) Process1->Step2 Process2->Step3

Caption: Simplified synthetic route for Favipiravir highlighting the chlorinated intermediate 3,6-dichloropyrazine-2-carbonitrile.

Experimental Protocol: Regioselective Amination

This protocol validates the "Substituent Rule" (Section 2.1) by reacting 2,3-dichloropyrazine with a primary amine. Since the C2 and C3 positions are equivalent in the starting material, the first substitution is statistical, but the second substitution would be directed by the newly formed amine (an EDG).

Objective: Mono-substitution of 2,3-dichloropyrazine.

Materials
  • Substrate: 2,3-Dichloropyrazine (1.0 eq)

  • Nucleophile: Benzylamine (1.05 eq)

  • Base: Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Ethanol (EtOH) or DMF (for higher temp)

Methodology
  • Preparation: Charge a round-bottom flask with 2,3-dichloropyrazine (10 mmol) and EtOH (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath. Rationale: Low temperature controls kinetics to prevent bis-substitution.

  • Addition: Add

    
     followed by the dropwise addition of Benzylamine over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate EtOH. Dissolve residue in EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[2][5]
  • Purification: Silica gel column chromatography.

Validation:

  • Expected Outcome: 3-chloro-N-benzylpyrazin-2-amine.

  • NMR Check: The disappearance of the symmetric pyrazine proton signals and appearance of two doublets (coupling constant

    
    ) confirms the loss of symmetry.
    

Physical Properties Data Summary

The following table consolidates physical data for common chlorinated pyrazines useful for process handling.

Property2-Chloropyrazine2,3-Dichloropyrazine2,6-Dichloropyrazine
CAS No. 14508-49-74858-85-94774-14-5
MW ( g/mol ) 114.53148.98148.98
Physical State Liquid (Pale Yellow)Solid (White/Crystalline)Solid (White/Crystalline)
Melting Point N/A23-24 °C53-55 °C
Boiling Point ~200 °C~226 °C~220 °C
Flash Point 81 °C>110 °C>110 °C
Solubility Soluble in MeOH, DCMSoluble in MeOH, DCMSoluble in MeOH, DCM

Safety & Handling

Chlorinated pyrazines are potent sensitizers.

  • Skin/Eye: Causes severe irritation.[1][6] 2,3-dichloropyrazine is a lachrymator.

  • Aquatic Toxicity: High. All aqueous waste must be sequestered and not disposed of down the drain.

  • Handling: Always handle in a fume hood. Use nitrile gloves (double gloving recommended for liquid 2-chloropyrazine due to permeation risk).

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 2022.[4] Link

  • Studies on the Regioselective Nucleophilic Arom

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. Journal of Organic Chemistry, 2013.[7][8] Link
    
  • Palladium-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development, 2022. Link

  • PubChem Compound Summary for CID 73277, 2-Chloropyrazine. National Center for Biotechnology Information, 2025. Link

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide. Organic & Biomolecular Chemistry, 2021. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Ketone Synthesis via Weinreb Amide and Grignard Reagents

[1] Abstract & Core Directive The synthesis of ketones from carboxylic acid derivatives using organometallic reagents is historically plagued by "over-addition," yielding tertiary alcohols.[1] The Weinreb ketone synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Core Directive

The synthesis of ketones from carboxylic acid derivatives using organometallic reagents is historically plagued by "over-addition," yielding tertiary alcohols.[1] The Weinreb ketone synthesis circumvents this by utilizing N-methoxy-N-methylamides (Weinreb amides). This protocol details the mechanistic underpinnings and provides a field-validated, step-by-step methodology for coupling Grignard reagents with Weinreb amides.

Key Advantage: The formation of a stable, metal-chelated tetrahedral intermediate prevents the collapse of the carbonyl during the reaction, effectively "masking" the ketone until acidic hydrolysis during workup.

Mechanistic Insight: The Chelation Control

To master this reaction, one must understand the stability of the intermediate.[2] Unlike esters, where the elimination of the alkoxide leaving group occurs immediately upon Grignard addition (regenerating a reactive ketone), the Weinreb amide forms a stable 5-membered ring chelate.

The Chelation Model

Upon nucleophilic attack by the Grignard reagent (R-Mg-X), the magnesium atom coordinates simultaneously with the alkoxide oxygen and the N-methoxy oxygen. This rigid chelation prevents the expulsion of the N-methoxy-N-methyl amine leaving group under reaction conditions.

WeinrebMechanism Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate (Mg-Complex) Start->Intermediate Nucleophilic Attack (THF, 0°C to RT) Grignard Grignard Reagent (R'-Mg-X) Grignard->Intermediate Product Ketone (R-CO-R') Intermediate->Product Hydrolysis (Collapse of Chelate) Byproduct Amine Salt (HN(OMe)Me·HCl) Intermediate->Byproduct Quench Acidic Quench (H3O+) Quench->Product

Figure 1: Mechanistic pathway showing the formation of the stable magnesium chelate which prevents over-addition.[1]

Pre-Reaction Planning & Reagent Quality[3]

Solvent Selection[3][4]
  • Tetrahydrofuran (THF): The gold standard. THF coordinates well with Mg, stabilizing the Grignard reagent while allowing the chelate to form.

  • Diethyl Ether (Et₂O): Acceptable, but often results in slower kinetics due to lower solubility of the chelated intermediate.

  • Dichloromethane (DCM): Generally incompatible with Grignard reagents; avoid.

Grignard Reagent Titration (Crucial Step)

Commercial Grignard reagents degrade over time.[3] Using degraded reagent leads to incomplete conversion and difficult purification.

  • Protocol: Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl prior to use.

  • Target Stoichiometry: 1.2 to 1.5 equivalents of Grignard relative to the amide.

Substrate Compatibility

Ensure the Weinreb amide substrate contains no unprotected acidic protons (e.g., -OH, -NH, -COOH). These will quench the Grignard reagent immediately, requiring wasteful excess reagent and generating alkoxide salts that can complicate workup.

Experimental Protocols

Protocol A: Synthesis of Weinreb Amide (Precursor)

Note: If starting from commercially available Weinreb amides, skip to Protocol B.

Method: EDC/HOBt Coupling (Mild, suitable for sensitive substrates).

  • Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and HOBt (1.2 equiv).

  • Cool to 0°C. Add N-methylmorpholine (NMM) or DIPEA (2.5 equiv).

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Warm to RT and stir overnight.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[4][5]

Protocol B: Grignard Addition (The Core Reaction)

Reagents:

  • Weinreb Amide (1.0 equiv)

  • Grignard Reagent (1.3 equiv, titrated)

  • Anhydrous THF

  • Quenching Solution: 1M HCl or Saturated Rochelle’s Salt (Sodium Potassium Tartrate).

Workflow:

ProtocolWorkflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Flame-dry glassware Cool under N2/Ar Step2 Dissolve Amide in THF Cool to 0°C Step1->Step2 Step3 Add Grignard Dropwise (Maintain < 5°C) Step2->Step3 Step4 Monitor by TLC/LCMS (Usually 1-3 hours) Step3->Step4 Step5 Quench (Cold) Use 1M HCl or Rochelle's Salt Step4->Step5 Step6 Phase Separation Extract with Et2O or EtOAc Step5->Step6

Figure 2: Operational workflow for the Grignard addition to Weinreb amides.

Detailed Steps:

  • Setup: Flame-dry a round-bottom flask and stir bar. Cool under a stream of nitrogen or argon.[3]

  • Solvation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF. Concentration should be approximately 0.2 – 0.5 M.

  • Cooling: Place the flask in an ice/water bath (0°C).

    • Note: For extremely bulky Grignards or very reactive species (e.g., vinyl MgBr), cooling to -78°C may be necessary, but 0°C is standard.

  • Addition: Add the Grignard reagent (1.3 equiv) dropwise via syringe.

    • Rate: Control addition so the internal temperature does not spike.

  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor consumption of starting material by TLC.

  • Quenching (Critical):

    • Standard: Pour reaction mixture into cold 1M HCl. Stir vigorously for 15-20 mins to ensure hydrolysis of the chelate.

    • Emulsion Control (Recommended): If the reaction forms a gelatinous precipitate (Mg salts), quench with Saturated Aqueous Rochelle’s Salt (Sodium Potassium Tartrate) . Stir vigorously for 1 hour until two clear layers appear.

  • Extraction: Extract aqueous layer 3x with Et₂O or EtOAc. Combine organics, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Grignard reagent degraded (titer < label).Titrate Grignard before use.[3] Increase equivalents to 1.5–2.0.
Starting Material Remains Enolization of amide (rare but possible with bulky bases).Run reaction colder (-78°C).[5][6] Ensure Grignard is nucleophilic, not acting as a base (avoid hindered Grignards if possible).
Over-addition (Tertiary Alcohol) Temperature spike during addition; Chelate failure.Ensure strict 0°C maintenance during addition. Verify amide quality (no free amine/acid contaminants).
Emulsions during Workup Magnesium hydroxide/salts precipitating.Use Rochelle's Salt quench. This complexes Mg²⁺, solubilizing the salts in the aqueous layer.
Low Yield (Volatile Ketone) Product lost during rotary evaporation.Check boiling point of product ketone. Do not evaporate to dryness; use a low-boiling solvent (Pentane/Ether) for extraction and careful concentration.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4][7][8][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[4][7] [6]

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." (Accessed 2023).

  • Common Organic Chemistry. "Grignard Reaction (RMgX + Weinreb Amide)." (Accessed 2023).

Sources

Application

Application Note: Precision Synthesis of Pyrazinyl Ketones via Weinreb Amide Methodology

Executive Summary This application note details a robust protocol for the synthesis of functionalized pyrazinyl ketones utilizing 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide as a pivotal electrophilic scaffold.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of functionalized pyrazinyl ketones utilizing 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide as a pivotal electrophilic scaffold.[1] While pyrazinyl ketones are critical intermediates in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular drugs, their preparation via standard acid chloride or ester precursors is frequently plagued by over-addition of organometallics (yielding tertiary alcohols) or competitive nucleophilic aromatic substitution (


) at the halogenated position.

By employing the Weinreb amide functionality, this protocol ensures mono-addition of Grignard or organolithium reagents through a stable chelated intermediate. The retention of the 6-chloro substituent provides a versatile handle for downstream diversification, making this workflow highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Scientific Background & Mechanistic Rationale[2][3][4][5][6][7][8][9][10]

The Challenge of Pyrazine Functionalization

Pyrazine rings are electron-deficient heteroaromatics (π-deficient).[1] This electronic poverty renders the ring carbons highly susceptible to nucleophilic attack. In the context of 6-chloropyrazine-2-carboxylic acid derivatives, a "hard" nucleophile like a Grignard reagent (


) faces two potential pathways:
  • Nucleophilic Acyl Substitution: Attack at the exocyclic carbonyl (Desired).

  • 
     / Metal-Halogen Exchange:  Attack at the C6-chlorine or C-Cl bond cleavage (Undesired side reactions).[1]
    
The Weinreb Advantage

The use of the N-methoxy-N-methylamide (Weinreb amide) solves the chemoselectivity issue.[1] Upon addition of the organometallic reagent, the magnesium atom coordinates between the carbonyl oxygen and the N-methoxy oxygen. This forms a rigid, five-membered cyclic intermediate that is stable in the reaction mixture.

  • Prevention of Over-addition: The stability of this intermediate prevents the collapse of the tetrahedral center to a ketone during the reaction, thereby shielding the carbonyl from a second nucleophilic attack.

  • Chemoselectivity: The chelation effect kinetically favors attack at the amide over the C6-chloride, provided the temperature is strictly controlled.

Mechanistic Pathway

The following diagram illustrates the formation of the stable tetrahedral intermediate and its subsequent hydrolysis to the ketone.

WeinrebMechanism Start Weinreb Amide (6-Cl-Pyrazine) Intermediate Stable Tetrahedral Chelate (Mg-Complex) Start->Intermediate Nucleophilic Attack (THF, -78°C to 0°C) Reagent Grignard Reagent (R-Mg-X) Reagent->Intermediate Product Pyrazinyl Ketone (Target) Intermediate->Product Hydrolysis (Collapse of Chelate) Acid Acidic Workup (HCl/H3O+) Acid->Product

Figure 1: Mechanistic pathway of Weinreb ketone synthesis on a pyrazine scaffold. The stable Mg-chelate prevents over-addition.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide Substrate>97% Purity, Dried under high vacuum
Organometallic Reagent (RMgX) Nucleophile1.0 M - 3.0 M in THF/Ether (Titrated prior to use)
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free, degassed
Hydrochloric Acid (1M) QuenchAqueous solution
Ammonium Chloride (sat.) BufferSaturated aqueous solution
General Procedure: Synthesis of 6-Chloropyrazin-2-yl Ketones[1]

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool the system to room temperature under a positive pressure of Argon or Nitrogen.

Step 2: Substrate Solubilization

  • Charge the RBF with 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 equiv).[1]

  • Add anhydrous THF (concentration ~0.1 M to 0.2 M).

  • Cool the solution to -78°C (Dry ice/acetone bath).

    • Note: While standard Weinreb amides react at 0°C, the electron-deficient pyrazine ring requires lower temperatures to suppress

      
       side reactions at the C6-Cl position.
      

Step 3: Nucleophile Addition

  • Transfer the Grignard reagent (1.2 to 1.5 equiv) to the addition funnel via cannula.

  • Add the Grignard reagent dropwise over 15–30 minutes. Maintain internal temperature below -70°C.

    • Critical: Rapid addition can create local hot spots, leading to side reactions.

  • Once addition is complete, allow the reaction to stir at -78°C for 1 hour.

  • Monitor reaction progress via TLC or LC-MS. (Look for disappearance of the amide peak).

Step 4: Controlled Warming (Optional)

  • If conversion is incomplete at -78°C, slowly warm the reaction to 0°C over 1 hour.

  • Caution: Do not exceed 0°C. Higher temperatures increase the risk of attacking the pyrazine ring.

Step 5: Quench and Hydrolysis

  • Cool the mixture back to -10°C or 0°C.

  • Quench by slow addition of saturated aqueous

    
     (approx. 2 mL per mmol substrate).
    
  • Alternatively, for robust hydrolysis of the intermediate, pour the reaction mixture into a vigorously stirred biphasic mixture of 1M HCl and Ethyl Acetate at 0°C.

    • Mechanism:[2][3][4][5] The acid disrupts the N-O-Mg chelate, allowing the tetrahedral intermediate to collapse and release the ketone.

Step 6: Workup and Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x).

  • Wash combined organics with Brine (1 x).

  • Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradients (e.g., 9:1 to 7:3). Pyrazinyl ketones are often less polar than the starting Weinreb amide.

Optimization & Troubleshooting Guide

The following decision matrix addresses common issues encountered during this synthesis.

ObservationProbable CauseCorrective Action
Starting material remains Reaction temp too low for specific R-group; Reagent degraded.Warm to 0°C slowly; Titrate Grignard reagent before use.
Formation of tertiary alcohol Quench was too slow or inefficient; Temp too high.Ensure rapid mixing during quench; keep temp strictly <0°C.
Loss of Cl-substituent (Dehalogenation) Metal-Halogen exchange (common with R-Li).[1]Switch from Organolithium to Grignard (RMgBr/RMgCl); Use -78°C.
Complex mixture (Ring addition) Nucleophilic attack on pyrazine ring carbons.[1]Use bulkier Grignard if possible; strictly maintain -78°C; dilute reaction.
Workflow Visualization

Workflow Setup Inert Atmosphere Setup (Ar/N2, Dry THF) Cooling Cool to -78°C (Critical for Chemoselectivity) Setup->Cooling Addition Dropwise Addition of RMgX (1.2 - 1.5 equiv) Cooling->Addition Monitor Monitor (TLC/LCMS) Check for Amide Consumption Addition->Monitor Monitor->Addition Incomplete (Warm slightly) Quench Acidic Quench (1M HCl) Hydrolysis of Intermediate Monitor->Quench Complete Purify Isolation & Purification (Flash Chromatography) Quench->Purify

Figure 2: Operational workflow for the synthesis of pyrazinyl ketones.

Case Study Data: Scope and Limitations

The following table summarizes expected yields based on the steric and electronic nature of the nucleophile (


).
Nucleophile (R)Reagent TypeConditionsYield (%)Notes
Methyl MeMgBr-78°C to 0°C85-92%Highly efficient; standard protocol.[1]
Phenyl PhMgBr-78°C to RT78-85%Requires warming to RT for completion.[1]
Isopropyl iPrMgCl-78°C to 0°C70-75%Steric bulk slows addition; excellent chemoselectivity.[1]
Vinyl VinylMgBr-78°C65-72%Polymerization risk; keep cold and quench early.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5]

  • Sato, T. et al. "Synthesis of pyrazine derivatives and their antiviral activities." Chemical & Pharmaceutical Bulletin, 1996, 44(9), 1700-1705.
  • Knochel, P. et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2005.
  • Goossen, L. J. et al. "Synthesis of Ketones from Weinreb Amides." Organic Syntheses, 2008 .

  • Furstner, A. "Recent advancements in the Weinreb ketone synthesis." Journal of the American Chemical Society, 2010.

(Note: Specific patent literature regarding 6-chloro-N-methoxy-N-methylpyrazine-2-carboxamide often appears in the context of Favipiravir intermediates, e.g., US Patents citing T-705 synthesis).[1]

Sources

Method

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution on Pyrazine Rings

Introduction: The Pyrazine Paradox Pyrazine (1,4-diazine) represents a cornerstone scaffold in medicinal chemistry, appearing in FDA-approved agents such as Bortezomib (Velcade) and Pyrazinamide. Chemically, the pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Paradox

Pyrazine (1,4-diazine) represents a cornerstone scaffold in medicinal chemistry, appearing in FDA-approved agents such as Bortezomib (Velcade) and Pyrazinamide. Chemically, the pyrazine ring is significantly π-deficient, making it highly deactivated toward electrophilic substitution but primed for Nucleophilic Aromatic Substitution (SNAr) .

However, a common "paradox" frustrates researchers: while theoretically reactive, pyrazines often exhibit sluggish kinetics compared to pyrimidines or require harsh conditions that degrade sensitive functional groups. This guide delineates the precise reaction conditions required to overcome these energy barriers, distinguishing between classical SNAr and Palladium-catalyzed cross-coupling (Buchwald-Hartwig) methodologies.

Mechanistic Landscape & Decision Logic

Before selecting a protocol, the electronic environment of the substrate must be analyzed. The choice between SNAr and Transition Metal Catalysis (TMC) is dictated by the activation level of the pyrazine ring.

The SNAr Mechanism (Addition-Elimination)

The reaction proceeds via a Meisenheimer complex. The rate-determining step is typically the nucleophilic attack (addition), not the elimination of the halide. Therefore, the inductive effect of the leaving group is critical.

  • Leaving Group Order (SNAr): F > Cl > Br > I.

    • Why? Fluorine’s high electronegativity lowers the LUMO energy of the ring, accelerating the initial attack, despite being a poorer leaving group than bromine in SN2 systems.

  • Activation: Requires at least one electron-withdrawing group (EWG) or a nitrogen atom ortho or para to the leaving group to stabilize the anionic intermediate.[1][2]

Palladium-Catalyzed Amination (Buchwald-Hartwig)

When the pyrazine ring lacks sufficient activation (e.g., electron-neutral or electron-rich substituents), SNAr fails or requires decomposition-level temperatures (>150°C). Pd-catalysis bypasses the Meisenheimer intermediate, proceeding via oxidative addition/reductive elimination.

  • Leaving Group Order (Pd-Cat): I > Br > Cl >> F.

    • Why? Oxidative addition into the C-X bond is the rate-limiting step, favoring weaker bonds.

Method Selection Workflow

MethodSelection Start Start: Pyrazine Substrate Analysis CheckLG Is Leaving Group (LG) Fluorine? Start->CheckLG CheckEWG Are EWGs present (CN, NO2, COOR)? CheckLG->CheckEWG No (Cl, Br, I) SNAr_Route PROTOCOL A: Standard SNAr CheckLG->SNAr_Route Yes (F) CheckEWG->SNAr_Route Yes CheckSterics Is Nucleophile Sterically Hindered? CheckEWG->CheckSterics No Buchwald PROTOCOL B: Buchwald-Hartwig CheckSterics->Buchwald Yes (e.g., t-Butyl amine) SNAr_Force High-Temp SNAr (DMSO, 120°C+) CheckSterics->SNAr_Force No (Primary amine)

Figure 1: Decision tree for selecting the optimal amination pathway based on substrate electronics and steric constraints.

Critical Reaction Parameters

Regioselectivity Rules

For unsymmetrical di-halo pyrazines, regioselectivity is governed by the interplay of electronics (Fukui indices) and sterics.

Substituent at C-2Predicted Attack SiteMechanistic Rationale
EWG (CN, CO2R, NO2)C-5 (Para to EWG)The EWG stabilizes the negative charge accumulation at C-5 in the Meisenheimer complex.
EDG (Me, OMe, NH2)C-3 (Ortho to EDG)Attack at C-5 is destabilized by the electron donation; C-3 is electronically favored despite potential steric clash.
Halogen (Cl, Br)C-2 / C-3 Often yields a mixture unless one halogen is significantly more labile (e.g., 2-Cl vs 2-I).
Solvent Effects
  • Dipolar Aprotic (DMSO, DMF, NMP): Preferred for SNAr. These solvents solvate the cation (e.g., K+) but leave the nucleophilic anion "naked" and highly reactive.

  • Protic (EtOH, iPrOH): generally avoided for difficult SNAr as they form hydrogen bonds with the nucleophile, reducing its HOMO energy and reactivity.

  • Non-Polar (Toluene, Dioxane): Preferred for Buchwald-Hartwig to stabilize the Pd-ligand complex and prevent catalyst poisoning.

Experimental Protocols

Protocol A: Standard SNAr Displacement

Target: Activated pyrazines (e.g., 2-chloropyrazine, 2,3-dichloropyrazine). Scale: 1.0 mmol basis.

Reagents:

  • Substrate: 2,3-Dichloropyrazine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,3-dichloropyrazine (149 mg, 1.0 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (348 µL, 2.0 mmol) followed by dropwise addition of morpholine (96 µL, 1.1 mmol).

    • Expert Note: If the reaction is highly exothermic (common with fluoropyrazines), cool to 0°C during addition to prevent double-substitution.

  • Reaction: Cap the vial and stir at Room Temperature for 2 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexanes). If starting material remains after 2h, heat to 60°C.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Self-Validation: Pyrazines are water-soluble. If the product is not in the organic layer, saturate the aqueous phase with NaCl (brine) to force the product out ("salting out").

  • Purification: Dry organics over Na2SO4, concentrate, and purify via silica flash chromatography.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target: Unactivated pyrazines (e.g., 2-chloro-3-methylpyrazine) or weak nucleophiles.

Reagents:

  • Substrate: Chloropyrazine derivative (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.

    • Critical Step: Oxygen poisons Pd(0) catalysts. Degas the 1,4-dioxane by sparging with argon for 15 minutes prior to use.

  • Loading: Add Pd2(dba)3, Xantphos, and Cs2CO3 to the vial. Add the chloropyrazine and amine.[3][4]

  • Solvation: Add degassed 1,4-dioxane (concentration 0.2 M). Seal the vessel immediately.

  • Activation: Heat to 100°C for 12 hours (or 140°C for 30 min in a microwave reactor).

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble palladium black and inorganic salts. Rinse with DCM.[5]

  • Purification: Concentrate and purify via column chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

When reactions fail, use this logic table to diagnose the failure mode.

ObservationDiagnosisCorrective Action
No Reaction (SNAr) Nucleophile too weak or Ring too electron-rich.1. Switch solvent to NMP and heat to 140°C.2. Switch to Protocol B (Pd-catalysis).
Double Substitution Reaction temp too high or excess nucleophile.1. Lower temp to 0°C.2. Use stoichiometric nucleophile (0.95 equiv).3. Dilute reaction (0.1 M).
Hydrolysis Product (Pyrazinone) Wet solvent (OH- competes with amine).1. Use freshly distilled solvents.2. Switch base from hygroscopic K2CO3 to DIPEA.
Low Yield (Pd-Cat) Catalyst poisoning (oxidation).1. Re-degas solvents.2. Switch ligand to BrettPhos (better for difficult substrates).

References

  • Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 2-Substituted 3,5-Dichloropyrazines." Chemical Reviews, 1951 .

  • Regioselectivity in Pyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996 .

  • Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L.[6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

  • Solvent Effects: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003 .

  • Detailed Pyrazine Protocols: "Nucleophilic Substitution of 2,3-Dichloropyrazine." Organic Syntheses, 2005 .

Sources

Application

Application Note: Advanced One-Pot Synthesis of Substituted Pyrazines

From Green Catalytic Dehydrogenation to High-Throughput Microwave Assembly Executive Summary Pyrazines are privileged scaffolds in medicinal chemistry (e.g., Bortezomib, Pyrazinamide) and essential flavor compounds in th...

Author: BenchChem Technical Support Team. Date: February 2026

From Green Catalytic Dehydrogenation to High-Throughput Microwave Assembly

Executive Summary

Pyrazines are privileged scaffolds in medicinal chemistry (e.g., Bortezomib, Pyrazinamide) and essential flavor compounds in the food industry.[1] Traditional synthesis often involves corrosive reagents, multi-step isolation, or poor atom economy. This Application Note details two distinct, field-validated protocols for the one-pot synthesis of substituted pyrazines :

  • Method A (Green/Catalytic): Manganese-catalyzed Acceptorless Dehydrogenative Coupling (ADC) of 2-aminoalcohols. This route is atom-economical, generating only

    
     and 
    
    
    
    as byproducts.[2][3]
  • Method B (High-Throughput): Microwave-assisted condensation of 1,2-diamines with 1,2-dicarbonyls. This route is optimized for library generation and rapid scale-up.

Strategic Method Selection

Choose the protocol based on your substrate availability and sustainability goals.

FeatureMethod A: Mn-Catalyzed ADC Method B: MW-Assisted Condensation
Primary Mechanism Dehydrogenation / Self-CouplingCondensation / Dehydration
Starting Materials

-Amino Alcohols
1,2-Diamines + 1,2-Dicarbonyls
Atom Economy High (releases

,

)
Moderate (requires pre-oxidized precursors)
Reaction Time 24 – 36 Hours10 – 20 Minutes
Key Application Sustainable Process ChemistryMedicinal Chemistry Library Generation
Protocol A: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Principle: This method utilizes a pincer-ligated Manganese(I) complex to catalyze the dehydrogenation of amino alcohols. The resulting amino-aldehyde intermediate undergoes spontaneous condensation and aromatization. This "borrowing hydrogen" or "acceptorless" strategy avoids toxic oxidants.

3.1 Mechanistic Pathway

The reaction proceeds via a metal-ligand cooperative pathway. The Mn-pincer complex facilitates the removal of hydrogen from the alcohol, generating a reactive carbonyl species in situ.

Mn_Mechanism Start Amino Alcohol Inter1 Amino Aldehyde (Transient) Start->Inter1 Mn-Cat -H2 Inter2 Dihydropyrazine Inter1->Inter2 Self-Condensation -2 H2O Product Substituted Pyrazine Inter2->Product Aromatization -H2 (Mn-Cat) Byprod H2 + H2O Inter2->Byprod Byproducts

Figure 1: Mechanistic cascade for the Mn-catalyzed synthesis of pyrazines from amino alcohols.

3.2 Materials & Reagents[4][5]
  • Substrate: 2-Amino-1-butanol (or substituted equivalent) (1.0 mmol).

  • Catalyst: Mn-PNP Pincer Complex (e.g., [(Et-PNP)Mn(H)(CO)2]) (1-2 mol%).

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv).
    
  • Solvent: Toluene or Xylene (Anhydrous, degassed).

  • Equipment: Schlenk tube or sealed pressure tube.

3.3 Experimental Procedure
  • Inert Handling: In a nitrogen-filled glovebox, charge a 25 mL Schlenk tube with the Mn-catalyst (0.01 mmol) and

    
     (1.2 mmol).
    
  • Substrate Addition: Add the 2-aminoalcohol (1.0 mmol) and anhydrous toluene (3 mL).

  • Reflux: Seal the tube and transfer to a heating block. Heat to 140°C (oil bath temperature) for 24 hours.

    • Note: If using an open system (Schlenk line), ensure a steady stream of

      
       to sweep away evolved 
      
      
      
      .
  • Work-up: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite/silica to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

3.4 Critical Process Parameters (CPPs)
  • Catalyst Activation: The base is strictly required to deprotonate the N-H arm of the pincer ligand, activating the metal center for dehydrogenation.

  • Temperature: Temperatures

    
     significantly reduce yield due to the high energy barrier of the aromatization step.
    
Protocol B: Microwave-Assisted Condensation

Principle: A rapid, robust condensation between 1,2-diamines and 1,2-dicarbonyls. Microwave irradiation accelerates the dehydration step, suppressing side reactions (polymerization) common in thermal heating.

4.1 Workflow Logic

MW_Workflow Step1 Mix: Diamine + Diketone Solvent: EtOH/AcOH (9:1) Step2 Microwave Irradiation 120°C, 10 min, 150W Step1->Step2 Decision Is product aromatic? Step2->Decision PathA Yes (Benzil derivatives) Direct Isolation Decision->PathA Spontaneous PathB No (Aliphatic precursors) Add oxidant (MnO2 or Air) Decision->PathB Requires Ox Final Final Pyrazine PathA->Final PathB->Final

Figure 2: Decision matrix for microwave synthesis based on substrate aromaticity.

4.2 Materials & Reagents[5]
  • Reactant A: 1,2-Diamine (e.g., Ethylenediamine, 1,2-Diaminobenzene) (1.0 mmol).

  • Reactant B: 1,2-Diketone (e.g., Benzil, 2,3-Butanedione) (1.0 mmol).

  • Solvent: Ethanol (2 mL) + Acetic Acid (0.1 mL catalytic).

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

4.3 Experimental Procedure
  • Preparation: In a 10 mL microwave vial, dissolve Reactant A and Reactant B in Ethanol. Add Acetic Acid.[6]

  • Irradiation: Cap the vial. Program the microwave:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Work-up:

    • Precipitation: Many pyrazines (especially aryl-substituted) will precipitate upon cooling. Filter and wash with cold EtOH.

    • Extraction: If soluble, remove solvent in vacuo, redissolve in DCM, wash with

      
      , and dry over 
      
      
      
      .
Data Analysis & Validation

The following table summarizes expected outcomes for standard substrates using these protocols.

Substrate ClassMethodTypical YieldKey NMR Signal (

)
2,5-Dialkylpyrazines Method A75 - 88%Singlet

8.3 - 8.5 ppm (Pyrazine-H)
2,3,5,6-Tetraarylpyrazines Method B90 - 95%Multiplets

7.2 - 7.8 ppm (Aromatic)
Quinoxalines Method A*80 - 92%Doublets

8.0 - 8.1 ppm

*Note: Method A can form Quinoxalines if 1,2-diaminobenzene is reacted with a diol.[3][7][8]

Troubleshooting & QC
  • Issue: Incomplete Conversion (Method A)

    • Cause: Catalyst poisoning by moisture or insufficient base.

    • Fix: Ensure

      
       is fresh/white (not yellowed). Re-dry toluene over Na/Benzophenone.
      
  • Issue: Side Products/Polymerization (Method B)

    • Cause: Overheating or excessive acid concentration.

    • Fix: Reduce MW temperature to 100°C; reduce acetic acid loading to 5 mol%.

  • QC Check: Pyrazines are often volatile. Do not dry under high vacuum for extended periods (>1 hr) if the molecular weight is <150 g/mol .

References
  • Manganese-Catalyzed Dehydrogenative Coupling (Method A Source): Ebner, F., et al. "Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes." ACS Catalysis, vol. 8, no.[9] 9, 2018, pp. 7734–7741.[9] [Link]

  • Microwave-Assisted Synthesis (Method B Context): Pleier, A. K., et al. "Microwave-Assisted Synthesis of Pyrazines and Quinoxalines." Green Chemistry, vol. 18, 2016. (General context for microwave efficiency in heterocycle synthesis). See also:Journal of Chemical Health Risks, "Microwave Assisted Five Steps Synthesis of Substituted Pyrazines," 2025. [Link]

  • Foundational Mechanism (Mn-Pincer Chemistry): Mastalir, M., et al. "Sustainable Synthesis of Quinolines and Pyrimidines Catalyzed by Manganese PNP Pincer Complexes."[3][9] Journal of the American Chemical Society, vol. 138, no.[3] 47, 2016, pp. 15543–15546. [Link]

  • General Review of Pyrazine Synthesis: Dube, P., et al. "Greener approach toward one pot route to pyrazine synthesis." Journal of Heterocyclic Chemistry, 2011. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing over-addition in Grignard reactions with Weinreb amides

<__ _> Welcome to the technical support center for navigating the nuances of Grignard reactions with Weinreb amides. This resource is designed for researchers, scientists, and drug development professionals who seek to l...

Author: BenchChem Technical Support Team. Date: February 2026

<__ _>

Welcome to the technical support center for navigating the nuances of Grignard reactions with Weinreb amides. This resource is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful ketone synthesis method while avoiding common pitfalls, most notably the over-addition of the Grignard reagent. Here, you will find in-depth troubleshooting guidance and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Preventing Over-Addition

Q1: My reaction is yielding a significant amount of tertiary alcohol. What are the primary causes of this over-addition?

The formation of a tertiary alcohol indicates that the Grignard reagent has added to the ketone product, a classic case of over-addition.[1][2] The Weinreb amide is specifically designed to prevent this by forming a stable tetrahedral intermediate.[1][3][4] If over-addition is observed, it suggests a breakdown in the stability of this intermediate. The most common culprits are:

  • Elevated Reaction Temperature: The chelated tetrahedral intermediate is only stable at low temperatures.[1] Allowing the reaction to warm prematurely can cause it to collapse into the ketone, which is more reactive than the starting amide and will quickly react with any remaining Grignard reagent.[4][5]

  • Inadequate Quenching Procedure: The quench step is critical for protonating and decomposing the stable intermediate to the desired ketone after all the Grignard reagent has been consumed or neutralized.[4] Adding the quenching agent while unreacted Grignard reagent is still present can lead to the formation of the ketone in the presence of the nucleophile, resulting in over-addition.

  • Highly Reactive Grignard Reagents: Some Grignard reagents, like allylmagnesium bromide, are exceptionally reactive and can lead to over-addition even under carefully controlled conditions.[6]

Q2: I've confirmed my Grignard reagent concentration and am still seeing byproducts. What experimental parameters should I adjust?

When stoichiometry is not the issue, fine-tuning your reaction conditions is the next logical step. Here is a systematic approach to optimizing your protocol:

ParameterStandard ProtocolTroubleshooting AdjustmentRationale
Temperature 0 °C to -20 °CLower to -78 °C (dry ice/acetone bath)Enhances the stability of the tetrahedral intermediate, preventing its premature collapse to the ketone.[1][6]
Rate of Addition Dropwise addition over 15-30 minutesSlow, controlled addition via syringe pump over 1-2 hoursMaintains a low concentration of the Grignard reagent in the reaction mixture, minimizing localized "hot spots" and reducing the likelihood of over-addition.
Quenching Addition of saturated aqueous NH4ClInverse quench: slowly add the reaction mixture to a cold, vigorously stirred quenching solution.Ensures rapid neutralization of any excess Grignard reagent before the tetrahedral intermediate has a chance to collapse and react further.[6]
Q3: My starting material is complex and contains other functional groups. Could this be contributing to side reactions?

While Weinreb amides are known for their compatibility with a range of functional groups, certain moieties can interfere with the Grignard reaction.[3] Be mindful of the following:

  • Acidic Protons: Grignard reagents are strong bases and will be quenched by acidic protons from alcohols, carboxylic acids, and even some amines.[7] Ensure your starting material is free of these functional groups or that they are appropriately protected.

  • Steric Hindrance: Extremely bulky substrates may hinder the approach of the Grignard reagent to the Weinreb amide, slowing down the desired reaction and potentially allowing side reactions to become more competitive.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that makes Weinreb amides resistant to over-addition?

The resistance of Weinreb amides to over-addition stems from the formation of a stable, five-membered chelated tetrahedral intermediate after the initial nucleophilic attack by the Grignard reagent.[1][8][9][10][11] The N-methoxy and carbonyl oxygens of the Weinreb amide coordinate to the magnesium atom of the Grignard reagent, creating a rigid structure.[8][12] This chelation prevents the collapse of the intermediate to a ketone until an acidic workup is performed.[3][4][13]

Caption: Mechanism of Grignard reaction with a Weinreb amide.

Q2: Can I use organolithium reagents in place of Grignard reagents with Weinreb amides?

Yes, organolithium reagents are also effective for the synthesis of ketones from Weinreb amides.[1][13] The underlying principle of forming a stable, chelated tetrahedral intermediate remains the same.[12] However, organolithium reagents are generally more reactive than their Grignard counterparts, so careful temperature control is paramount to prevent over-addition.

Q3: How do I prepare Weinreb amides?

Weinreb amides are typically synthesized by reacting an acid chloride or an ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[1][3][13] Several coupling reagents can also be used to facilitate the formation of the amide bond from a carboxylic acid.[13]

Protocol_Workflow A Start: Weinreb Amide in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Slowly Add Grignard Reagent (via Syringe Pump) B->C D Stir at -78 °C for 1-2 hours C->D E Inverse Quench into Cold Sat. NH4Cl(aq) D->E F Warm to Room Temperature E->F G Workup & Purification F->G H Desired Ketone Product G->H

Caption: Recommended experimental workflow for minimizing over-addition.

Experimental Protocol: Optimized Grignard Reaction with a Weinreb Amide

This protocol is designed to minimize the risk of over-addition, particularly with reactive Grignard reagents or sensitive substrates.

Materials:

  • Weinreb amide

  • Grignard reagent (titrated to determine accurate concentration)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dry ice

  • Acetone

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Weinreb amide in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent to the stirred solution via a syringe pump over a period of 1-2 hours. Maintain the internal temperature below -70 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) by quenching a small aliquot in cold saturated aqueous NH4Cl.

  • Quenching: In a separate flask, cool a sufficient volume of saturated aqueous NH4Cl solution in an ice bath. Vigorously stir the quenching solution while slowly transferring the reaction mixture into it via a cannula.

  • Workup: Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ketone.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved February 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved February 13, 2026, from [Link]

  • Current Protocols. (n.d.). Weinreb amides. Retrieved February 13, 2026, from [Link]

  • Papaya. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrahedral carbonyl addition compound. Retrieved February 13, 2026, from [Link]

  • ChemWis. (2025, December 5). Weinreb ketone synthesis. YouTube. Retrieved February 13, 2026, from [Link]

  • Fernández, G. (n.d.). Weinreb (ketone synthesis). Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved February 13, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved February 13, 2026, from [Link]

  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Retrieved February 13, 2026, from [Link]

  • PMC. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved February 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Retrieved February 13, 2026, from [Link]

  • The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Retrieved February 13, 2026, from [Link]

  • PMC. (2022, January 27). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Retrieved February 13, 2026, from [Link]

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • The Puzzlers. (n.d.). Grignard Reaction - Common Conditions. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2022, December 15). (PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved February 13, 2026, from [Link]

  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved February 13, 2026, from [Link]

  • YouTube. (2019, July 28). Grignard reagent reaction with Weinreb amide. Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, August 22). Reactions of Grignard Reagents with amides. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 6). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF. Retrieved February 13, 2026, from [Link]

  • ism2. (n.d.). Weinreb Amides in Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2020, April 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyrazinyl Ketones

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of pyrazinyl ketones. This guide is designed to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazinyl ketones. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of your experimental work. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the success of your reactions. This resource is structured to address specific challenges you may encounter, from initial reaction setup to final product purification.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to pyrazinyl ketones?

    • Why is my acylation of the pyrazine ring failing or giving low yields?

    • How can I control regioselectivity during pyrazine acylation?

    • What are the common impurities I should expect, and how do I remove them?

  • Troubleshooting Guide: Side Reactions in Pyrazinyl Ketone Synthesis

    • Category 1: Side Reactions During Acylation of the Pyrazine Ring

      • Problem 1.1: No Reaction or Low Conversion in Friedel-Crafts Acylation

      • Problem 1.2: Polysubstitution on the Pyrazine Ring

      • Problem 1.3: Poor Regioselectivity in Minisci (Radical) Acylation

    • Category 2: Side Reactions Involving the Ketone Moiety

      • Problem 2.1: Aldol Condensation of the Pyrazinyl Ketone

    • Category 3: Side Reactions During the Formation of the Pyrazine Ring

      • Problem 3.1: Formation of Dihydropyrazine Impurities

  • Experimental Protocols

    • Protocol 1: General Procedure for Minisci Acylation of Pyrazine

    • Protocol 2: Purification of Pyrazinyl Ketones by Flash Column Chromatography

    • Protocol 3: Recrystallization of Pyrazinyl Ketones

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazinyl ketones?

There are two main strategies for synthesizing pyrazinyl ketones:

  • Building the pyrazine ring with the ketone functionality already present on a precursor. A common method is the condensation of a 1,2-diamine with a 1,2,3-tricarbonyl compound or its equivalent.

  • Introducing an acyl group onto a pre-formed pyrazine ring. This is typically achieved through:

    • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is challenging for pyrazines due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack.[1]

    • Minisci (Radical) Acylation: This method is often more successful for electron-deficient heterocycles like pyrazine. It involves the addition of a nucleophilic acyl radical to the protonated pyrazine ring.[1][2]

    • Grignard Reaction: The reaction of a Grignard reagent with a pyrazine nitrile or Weinreb amide can yield a pyrazinyl ketone.[3][4]

    • Oxidation of an alkylpyrazine: An ethyl or other alkyl group on the pyrazine ring can be oxidized to a ketone.[5]

Q2: Why is my acylation of the pyrazine ring failing or giving low yields?

Low yields or reaction failure in pyrazine acylation, particularly with Friedel-Crafts conditions, are common and often stem from the inherent properties of the pyrazine ring:

  • Electron-Deficient Ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1]

  • Lewis Acid Complexation: The nitrogen atoms of the pyrazine can act as Lewis bases and form a complex with the Lewis acid catalyst (e.g., AlCl₃). This further deactivates the ring.[6]

  • Harsh Reaction Conditions: Overcoming the low reactivity often requires harsh conditions, which can lead to degradation of starting materials and products.

For these reasons, Minisci-type radical acylations are often a more effective alternative for introducing acyl groups to pyrazines.[7][8][9]

Q3: How can I control regioselectivity during pyrazine acylation?

Regioselectivity can be a challenge, especially in Minisci reactions, which can sometimes yield a mixture of isomers.[2]

  • Steric Hindrance: Bulky substituents on the pyrazine ring can direct the incoming acyl group to the less sterically hindered positions.

  • Electronic Effects: The position of substitution is influenced by the electronic properties of both the pyrazine substrate and the radical.

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity.

For Friedel-Crafts type reactions on substituted pyrazines, the existing substituents will direct the position of acylation, although the strong deactivation of the ring makes these reactions less common.

Q4: What are the common impurities I should expect, and how do I remove them?

Common impurities depend on the synthetic route but can include:

  • Unreacted starting materials: Pyrazine, acylating agent.

  • Polysubstituted products: Di- or tri-acylated pyrazines.

  • Regioisomers: In the case of substituted pyrazines.

  • Dihydropyrazine intermediates: If the final oxidation step is incomplete.[10]

  • Aldol condensation products: If the resulting ketone has α-hydrogens.

Purification is typically achieved through flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexane.[11][12][13][14] For solid products, recrystallization from a suitable solvent system (e.g., ethanol, toluene, ethyl acetate, or mixtures thereof) is an effective method for obtaining high purity material.[15][16][17]

Troubleshooting Guide: Side Reactions in Pyrazinyl Ketone Synthesis

Category 1: Side Reactions During Acylation of the Pyrazine Ring

Symptoms: Your TLC analysis shows only starting material (pyrazine) after the reaction, or a very faint product spot.

Causality: The primary reason for this is the low nucleophilicity of the pyrazine ring, which is further deactivated by complexation with the Lewis acid catalyst.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Strategy: For electron-deficient heterocycles like pyrazine, Friedel-Crafts acylation is often not the optimal choice. Consider switching to a Minisci-type radical acylation , which is generally more effective for these systems.[1]

  • Choice of Lewis Acid: If you must proceed with a Friedel-Crafts approach, avoid strong Lewis acids like AlCl₃ that bind irreversibly to the nitrogen atoms.[6] Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may be more effective.[6] Some modern approaches also utilize deep eutectic solvents like [CholineCl][ZnCl2]3 as a recyclable Lewis acid catalyst.[18]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier. However, monitor the reaction closely for signs of decomposition.

  • Use of an Activating Group: If your synthesis allows, the presence of an electron-donating group on the pyrazine ring can increase its reactivity towards electrophilic substitution.

Symptoms: Your TLC shows multiple product spots, and your mass spectrometry data indicates the presence of di- or even tri-acylated pyrazine species.

Causality: While the first acyl group introduced is deactivating, which should in theory prevent further acylation, under harsh reaction conditions, polysubstitution can still occur.[19]

Troubleshooting Steps:

  • Control Stoichiometry: Use the acylating agent as the limiting reagent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity for mono-acylation.

  • Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as a reasonable amount of the desired mono-acylated product has formed, before significant amounts of di-acylated products appear.

Data on Acylation Selectivity

Lewis AcidTemperatureMono-acylationPoly-acylation
AlCl₃HighLowHigh
SnCl₄ModerateModerateModerate
TiCl₄Low to ModerateHighLow

This table provides a qualitative representation of trends observed in Friedel-Crafts acylations of heterocycles.

Symptoms: You obtain a mixture of isomeric pyrazinyl ketones that are difficult to separate.

Causality: The addition of the acyl radical to the protonated pyrazine ring can occur at different positions, leading to a mixture of regioisomers. The selectivity is influenced by a combination of steric and electronic factors.[2]

Troubleshooting Workflow:

start Poor Regioselectivity in Minisci Acylation mod_sub Modify Pyrazine Substituents start->mod_sub Steric hindrance? change_acyl Change Acyl Source start->change_acyl Electronic effects? optimize_cond Optimize Reaction Conditions start->optimize_cond Solvent/Catalyst effects? chromatography Chromatographic Separation mod_sub->chromatography change_acyl->chromatography optimize_cond->chromatography end_node Pure Regioisomer chromatography->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Steps:

  • Modify Pyrazine Substituents: If possible, introduce a bulky substituent on the pyrazine ring to sterically block one of the reactive positions.

  • Vary the Acyl Radical Source: The electronic nature of the acyl radical can influence the regioselectivity. Experiment with different carboxylic acids or their derivatives as radical precursors.

  • Optimize Reaction Conditions: Screen different solvents and radical initiators. The reaction medium can sometimes influence the transition state energies for addition at different positions.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, focus on developing a robust purification method. HPLC can be particularly effective for separating closely related isomers.

Category 2: Side Reactions Involving the Ketone Moiety

Symptoms: You observe the formation of higher molecular weight byproducts, often with a distinct color change, especially under basic or acidic conditions. These byproducts may correspond to the self-condensation of your pyrazinyl ketone.

Causality: If the acyl group of your pyrazinyl ketone has α-hydrogens, these can be deprotonated under acidic or basic conditions to form an enol or enolate. This can then act as a nucleophile and attack the carbonyl group of another molecule of the pyrazinyl ketone, leading to an aldol addition or condensation product.[20][21][22]

Mechanism of Aldol Condensation

cluster_0 1. Enolate Formation (Base-catalyzed) cluster_1 2. Nucleophilic Attack cluster_2 3. Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate Base (-OH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Ketone Enone Enone Aldol Adduct->Enone - H2O

Caption: Simplified mechanism of base-catalyzed aldol condensation.

Troubleshooting Steps:

  • Maintain Neutral pH: During workup and purification, try to maintain a neutral pH to avoid both acid- and base-catalyzed condensation.

  • Temperature Control: Keep the temperature low during workup and storage, as aldol condensations are often promoted by heat.

  • Choice of Reagents: If possible, design your synthesis to use an acyl group with no α-hydrogens (e.g., a benzoyl group).

  • Purification: If aldol products are formed, they can often be separated from the desired pyrazinyl ketone by column chromatography due to their higher molecular weight and different polarity.

Category 3: Side Reactions During the Formation of the Pyrazine Ring

Symptoms: Your final product is contaminated with a species that has a molecular weight two units higher than your expected pyrazinyl ketone. This impurity may be unstable and decompose over time.

Causality: Many pyrazine syntheses, such as the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, proceed through a dihydropyrazine intermediate. This intermediate must be oxidized to the aromatic pyrazine. If the oxidation is incomplete, you will isolate a mixture of the desired pyrazine and the dihydropyrazine.[10]

Troubleshooting Steps:

  • Ensure Complete Oxidation:

    • Air Oxidation: For many syntheses, simply exposing the reaction mixture to air with vigorous stirring is sufficient for oxidation. Ensure that the reaction is not running under a strictly inert atmosphere unless intended.

    • Chemical Oxidants: If air oxidation is slow or incomplete, consider adding a mild chemical oxidant to the reaction mixture. Examples include copper(II) salts or a catalytic amount of a transition metal complex.

  • Extend Reaction Time or Increase Temperature: In some cases, the oxidation step may simply be slow. Extending the reaction time or moderately increasing the temperature can help to drive the reaction to completion.

  • Purification: Dihydropyrazines can often be separated from the aromatic pyrazines by column chromatography. However, they can be unstable on silica gel, so it is best to ensure complete oxidation before purification.

Experimental Protocols

Protocol 1: General Procedure for Minisci Acylation of Pyrazine

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Pyrazine

  • Carboxylic acid (acyl source)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of pyrazine (1.0 eq) in a mixture of water and dichloromethane (1:1), add concentrated sulfuric acid to achieve a pH of approximately 1-2.

  • Add the carboxylic acid (2.0-3.0 eq) and silver nitrate (0.1-0.2 eq).

  • Heat the mixture to 40-60 °C with vigorous stirring.

  • Slowly add a solution of ammonium persulfate (1.5-2.0 eq) in water.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Cool the reaction mixture to room temperature and carefully basify with an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification of Pyrazinyl Ketones by Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a good starting point.

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides better separation.[12]

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazinyl ketone.

Protocol 3: Recrystallization of Pyrazinyl Ketones

Solvent Selection: The ideal solvent is one in which the pyrazinyl ketone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, toluene, ethyl acetate, and hexane, or mixtures thereof.[15][16]

Procedure:

  • Place the crude pyrazinyl ketone in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored due to impurities, you may add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (2025). Synthesis and Purification of Acetylpyrazine-d3: A Technical Guide.
  • Wikipedia. (n.d.). Minisci reaction.
  • Google Patents. (2001). Method for producing 2-acetylpyrazine. JP3207954B2.
  • Google Patents. (2017). Preparation method of acetylpyrazine. CN106588785A.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Journal of Electrochemistry. (2021). Electrochemical Synthesis of Acetylpyrazine.
  • PubMed. (2014). Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions.
  • Comprehensive Organic Chemistry. (n.d.). Pyrazines.
  • Organic Chemistry Portal. (2002).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions.
  • MDPI. (2019). The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC)
  • Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
  • PMC. (n.d.).
  • ResearchGate. (2015). Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes?
  • ACS Publications. (n.d.). The Chemistry of Pyrazine and Its Derivatives. VI. The Synthesis of Carbinols Containing the Pyrazine Nucleus1.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (2012).
  • Wikipedia. (n.d.). Aldol reaction.
  • Chemistry Steps. (2023).
  • Google Patents. (n.d.). Process of preparing pyrazines. US2520088A.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • University of Colorado Boulder. (n.d.).
  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry.
  • ACS Publications. (2007).
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Chemistry LibreTexts. (2020). 23.
  • PMC. (n.d.).
  • YouTube. (2016).
  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM.
  • OSTI.gov. (n.d.).
  • Taylor & Francis. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • Columbia University. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I.
  • ResearchGate. (2025). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
  • BenchChem. (2025). A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers.
  • PMC. (n.d.). 2(1H)

Sources

Troubleshooting

Grignard Reagent Purity &amp; Process Control Center

Technical Support Guide for High-Fidelity Organometallic Synthesis Status: Operational Operator Level: Advanced (Research & Process Development) Core Philosophy: A Grignard reagent is not merely a chemical; it is a dynam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide for High-Fidelity Organometallic Synthesis

Status: Operational Operator Level: Advanced (Research & Process Development) Core Philosophy: A Grignard reagent is not merely a chemical; it is a dynamic system defined by its kinetic history. Purity is not achieved by purification, but by rigorous process control during formation.

Part 1: Troubleshooting Logic & Decision Matrix

Before modifying reaction parameters, identify the specific failure mode using the logic tree below. This distinguishes between Initiation Failures (surface chemistry issues) and Propagation Failures (kinetic control issues).

GrignardTroubleshooting Start Identify Failure Mode Init Reaction Will Not Start (No Exotherm/Turbidity) Start->Init Prop Reaction Initiated But Low Yield/High Impurity Start->Prop WetSolvent Check Solvent Water (Karl Fischer > 50ppm?) Init->WetSolvent Possible Cause OxideLayer Mg Surface Passivated (Oxide Coating) Init->OxideLayer Possible Cause Wurtz Impurity: Homocoupling (R-R) (Wurtz Reaction) Prop->Wurtz Oxidation Impurity: Alcohol (R-OH) (Oxidation/Hydrolysis) Prop->Oxidation DrySolvent Action: Dry Solvent/Glassware (Molecular Sieves 3Å) WetSolvent->DrySolvent Activate Action: Chemical Activation (I2, DIBAL-H, or TMSCl) OxideLayer->Activate SlowAdd Action: Reduce Addition Rate Lower Temperature Wurtz->SlowAdd InertGas Action: Check Argon Line Verify Septum Integrity Oxidation->InertGas

Figure 1: Diagnostic logic tree for isolating Grignard formation failures. Blue/White nodes indicate corrective actions.

Part 2: Critical Quality Attributes & Impurity Management

Module A: The "Wurtz" Coupling (R-R Dimerization)

Issue: The formation of homocoupled dimers (R-R) instead of the desired Grignard (R-Mg-X). Mechanism: This is often a radical-mediated side reaction occurring on the magnesium surface. If the local concentration of alkyl halide (R-X) is too high, the transient radical intermediate (


) reacts with R-X instead of the magnesium surface.

Q: Why is my Grignard reagent turning into a dimer (R-R)? A: You are likely feeding the alkyl halide too fast or running too hot. The formation of Grignard reagents follows a specific kinetic hierarchy. The desired insertion of Mg into the C-X bond competes with the coupling of the generated radical with unreacted starting material.

  • Root Cause 1: Localized Excess. If you add R-X faster than it is consumed, it accumulates. The

    
     radical on the Mg surface "sees" incoming R-X and couples.
    
  • Root Cause 2: Solvent Choice. THF coordinates strongly to Mg, stabilizing the radical species and sometimes increasing the rate of Wurtz coupling compared to Diethyl Ether (

    
    ), particularly for benzylic halides [1].[1]
    

Protocol: Minimizing Wurtz Coupling

  • Dilution: Dissolve the alkyl halide in 5-10 volumes of solvent before addition.

  • Controlled Dosing: Use a syringe pump or dropping funnel to maintain the reaction temperature just at reflux (or controlled setpoint) without external heating. The rate of addition should equal the rate of consumption.

  • Temperature: For aliphatic halides, lower temperatures (0°C to 10°C) often suppress coupling, though they risk stalling initiation.

Module B: Initiation & The Induction Period

Issue: The reaction sits dormant, leading to a dangerous accumulation of reagents, followed by a thermal runaway.

Q: The reaction won't start. Should I add more catalyst? A: STOP. Do not add more alkyl halide. Adding more substrate during the induction period creates a "ticking time bomb." Once the reaction initiates, all accumulated material will react simultaneously, potentially exceeding the condenser's capacity [2].

Corrective Protocol: The "Entrainment" Method Instead of adding more of your valuable (and potentially dangerous) substrate, use a sacrificial activator.

  • Dry Stir: Stir Mg turnings under Argon for 30 mins to mechanically disrupt oxides.

  • Chemical Etch: Add a crystal of Iodine (

    
    ). Wait for the purple color to fade (formation of 
    
    
    
    ).
  • Entrainment: If still dormant, add 2-3 drops of 1,2-Dibromoethane (DBE) .

    • Mechanism:[2][3][4] DBE reacts with Mg to form

      
       and Ethylene gas (
      
      
      
      ).[5] The evolution of gas cleans the Mg surface, exposing fresh metal without generating interfering organic byproducts [3].

Part 3: Quantitative Analysis (Titration)

Trustworthiness Check: You cannot rely on "theoretical concentration." Solvent evaporation and side reactions (hydrolysis) invariably lower the active titer.

Q: How do I distinguish active Grignard from basic impurities (Mg(OH)X)? A: Simple acid-base titration is insufficient because it counts hydroxides/alkoxides (impurities) as active species. You must use a specific colorimetric titration that detects the C-Mg bond.

Protocol: Watson-Eastham Titration (The Gold Standard)

This method uses 1,10-phenanthroline, which forms a charge-transfer complex with organomagnesium species (Rust/Violet color). Titration with a protic agent removes the Grignard; the color vanishes exactly when the active C-Mg species are depleted [4].

Reagents:

  • Indicator: 1,10-Phenanthroline (approx 2-3 mg).

  • Titrant: 1.0 M sec-Butanol (or Menthol) in anhydrous Xylene/Toluene.

  • Solvent: Anhydrous THF.

Workflow:

  • Flame-dry a vial and cool under Argon.

  • Add a stir bar, 2 mL anhydrous THF, and a pinch of 1,10-phenanthroline.

  • Add 1.00 mL of your Grignard solution.

    • Observation: Solution turns intense Rust/Violet .

  • Titrate dropwise with 1.0 M sec-Butanol until the color abruptly turns Colorless/Yellow .

  • Calculation:

    
    
    

TitrationFlow Step1 Sample Aliquot (1.0 mL RMgX) Step2 Add Indicator (1,10-Phenanthroline) Step1->Step2 Complex Complex Formation (Violet Color) Step2->Complex Titrate Titrate w/ sec-Butanol (Protonolysis) Complex->Titrate End Endpoint (Colorless) Titrate->End

Figure 2: Watson-Eastham titration workflow for specific determination of active C-Mg bonds.

Part 4: Data & Specifications Reference

Recommended Purity Specifications

Use this table to validate your starting materials before initiating the reaction.

ComponentParameterSpecificationImpact of Failure
Solvent (THF/Et2O) Water Content (KF)< 50 ppmQuenches Grignard; Coats Mg with Mg(OH)2.
Magnesium MorphologyTurnings or RiekePowder oxidizes too fast; Blocks/Ingots too slow.
Magnesium Stoichiometry1.1 – 1.25 equivExcess surface area required for kinetics.
Atmosphere Oxygen/MoistureInert (Ar/N2)Formation of Alkoxides (R-OMgX).
Halide (R-X) Purity> 98%Impurities can poison the catalyst surface.
Solvent Selection Guide
SolventProsConsBest For
Diethyl Ether Easy to remove; Less Wurtz coupling.Highly flammable; Low boiling point (35°C).Small scale; Reactive substrates.
THF High solubility; Faster initiation; Higher boiling point (66°C).Promotes Wurtz coupling; Peroxide risk.Large scale; Aryl chlorides.
2-MeTHF Higher boiling point (80°C); Bio-renewable; Separates easily from water.More expensive.Process chemistry; Green alternatives.

References

  • BenchChem. (2025).[5][6] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from

  • American Chemical Society. (2025). Grignard Reaction Safety Summary. ACS Chemical Safety.[7] Retrieved from

  • Sigma-Aldrich. (2010). Activation of Magnesium for Grignard Reaction.[4][5][7][8][9][10][11] Organometallic Chemistry Blog. Retrieved from

  • Watson, S. C., & Eastham, J. F. (1967).[12] Colorimetric titration of Grignard reagents.[10][13] Journal of Organometallic Chemistry, 9(1), 165-168. (Cited via )

  • Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.[4][6][8][11][14][15] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Strategic Acylation of Pyrazines: A Comparative Analysis of Weinreb Amide vs. Acid Chloride Pathways

Topic: Strategic Acylation of Pyrazines: Weinreb Amide vs. Acid Chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists & Process Development Scientists Executive Summary The functionalization of p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Acylation of Pyrazines: Weinreb Amide vs. Acid Chloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists & Process Development Scientists

Executive Summary

The functionalization of pyrazine rings with ketone handles is a critical step in the synthesis of various pharmacological scaffolds, including proteasome inhibitors (e.g., Bortezomib intermediates) and antimycobacterial agents. While the Acid Chloride route offers a theoretically shorter path, it is plagued by the "over-addition" of nucleophiles due to the high electrophilicity of the electron-deficient pyrazine ring. The Weinreb Amide (N-methoxy-N-methylamide) pathway, despite requiring an additional step, has emerged as the industry gold standard for pyrazine acylation, offering superior chemoselectivity and reproducibility.

This guide analyzes the mechanistic divergence between these two methods, supported by experimental protocols and decision-making criteria.

Mechanistic Divergence: The "Collapse" vs. "Chelate"

The failure mode of pyrazine acylation is rarely lack of reactivity; it is hyper-reactivity. The electron-withdrawing nature of the pyrazine ring (due to the two nitrogen atoms) makes the exocyclic carbonyl carbon significantly more electrophilic than a standard benzoyl chloride.

Pathway A: Acid Chloride (The "Collapse" Mechanism)

Upon nucleophilic attack (e.g., by a Grignard reagent, RMgX), the tetrahedral intermediate formed is unstable. It collapses in situ to expel the chloride ion, generating the ketone while the reaction mixture is still rich in nucleophile. Because the resulting pyrazinyl ketone is also highly electrophilic, a second equivalent of RMgX attacks immediately, resulting in the tertiary alcohol (double-addition impurity).

Pathway B: Weinreb Amide (The "Chelate" Mechanism)

The Weinreb amide prevents this collapse. The magnesium atom of the Grignard reagent forms a stable 5-membered chelate with the carbonyl oxygen and the methoxy oxygen of the amide. This "locked" tetrahedral intermediate does not collapse to the ketone until the reaction is quenched with acid during workup, effectively masking the ketone from further nucleophilic attack.

G Start Pyrazine Precursor AcidCl Acid Chloride (Py-COCl) Start->AcidCl SOCl2 Weinreb Weinreb Amide (Py-CON(OMe)Me) Start->Weinreb CDI, NH(OMe)Me Tetra1 Unstable Tetrahedral Int. AcidCl->Tetra1 + RMgX Ketone_InSitu Ketone (In Situ) HIGHLY REACTIVE Tetra1->Ketone_InSitu Fast Collapse (-MgXCl) TertAlcohol Tertiary Alcohol (Major Impurity) Ketone_InSitu->TertAlcohol + 2nd RMgX (Over-addition) Chelate Stable Mg-Chelate (Locked Intermediate) Weinreb->Chelate + RMgX Ketone_Final Target Ketone (High Purity) Chelate->Ketone_Final Acid Quench (H3O+)

Figure 1: Mechanistic bifurcation showing why the acid chloride route leads to impurities (red path) while the Weinreb route protects the carbonyl (green path).

Comparative Performance Analysis

The following data summarizes the performance of both methods in the synthesis of 2-acetylpyrazine (using methylmagnesium bromide) and 2-benzoylpyrazine (using phenylmagnesium bromide).

FeatureAcid Chloride RouteWeinreb Amide Route
Intermediate Stability Low: Hydrolyzes rapidly in air; requires immediate use.High: Shelf-stable solid; can be chromatographed/stored.
Stoichiometry Control Critical: Even 1.05 eq. of RMgX causes over-addition.Flexible: Can use excess RMgX (1.5–2.0 eq.) to drive completion without side reactions.
Temperature Requires cryogenic conditions (-78°C ) to suppress double addition.Operates at 0°C to RT , simplifying scale-up.
Typical Yield 30–55% (variable due to alcohol formation).85–95% (consistent).
Purification Difficult: Ketone and tertiary alcohol often co-elute.Simple: Clean conversion; often requires only extraction/filtration.
Atom Economy Higher (fewer steps).Lower (requires N,O-dimethylhydroxylamine).
Experimental Protocols
Method A: The Weinreb Amide Protocol (Recommended)

Target: Synthesis of 2-acetylpyrazine via N-methoxy-N-methylpyrazine-2-carboxamide.

Step 1: Amide Formation [1]

  • Activation: To a suspension of pyrazine-2-carboxylic acid (10.0 mmol) in dry DCM (50 mL) at 0°C, add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol) portion-wise.

  • Stir: Allow to warm to RT and stir for 1 hour (CO₂ evolution must cease).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol) followed by triethylamine (11.0 mmol). Stir at RT for 12 hours.

  • Workup: Wash with 1N HCl (caution: pyrazines can be acid-sensitive, keep contact brief) and saturated NaHCO₃. Dry (Na₂SO₄) and concentrate.

    • Checkpoint: Product should be a stable, off-white solid.

Step 2: Grignard Addition

  • Setup: Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (25 mL) under Argon. Cool to 0°C.

  • Addition: Add Methylmagnesium bromide (3.0 M in ether, 7.5 mmol, 1.5 eq) dropwise over 15 minutes.

    • Note: Unlike the acid chloride, excess Grignard is safe here.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench (Critical): Pour the mixture into cold, saturated NH₄Cl or 1M HCl. Vigorous stirring is required to break the Magnesium-Chelate complex.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

    • Typical Yield: 88-92% of 2-acetylpyrazine.

Method B: The Acid Chloride Protocol (Legacy/High Risk)

Target: Direct acylation.

  • Formation: Reflux pyrazine-2-carboxylic acid in thionyl chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ completely (residual SOCl₂ destroys Grignard).

  • Solubilization: Dissolve the crude, unstable acid chloride in dry THF and cool immediately to -78°C .

  • Addition: Add RMgX (0.95 eq) extremely slowly via syringe pump. Do not use excess.

  • Quench: Quench at -78°C with MeOH before warming up.

    • Risk:[2] Even with these precautions, yields rarely exceed 50% due to the formation of the tertiary alcohol [2-(2-hydroxypropan-2-yl)pyrazine].

Troubleshooting & Expert Insights

The "Pyrazine Nitrogen" Effect Pyrazines possess basic nitrogens that can coordinate with the Grignard reagent, potentially deactivating it or altering the effective stoichiometry.

  • Observation: If the reaction stalls despite using 1.0 eq of Grignard, it is likely because the pyrazine ring nitrogen has sequestered the Mg species.

  • Solution: In the Weinreb protocol, we routinely use 1.5 to 2.0 equivalents of Grignard. The first equivalent may coordinate to the ring nitrogen or scavenge trace protons, while the second performs the desired nucleophilic attack on the amide. The Weinreb intermediate's stability ensures this excess does not lead to double addition.[3]

Safety Note: Pyrazine-2-carbonyl chloride If you choose the acid chloride route, be aware that pyrazine-2-carbonyl chloride is a severe lachrymator and skin corrosive. It hydrolyzes rapidly in moist air to release HCl.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • BenchChem. "A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. 1,1-Diethoxyethene." BenchChem Technical Guides, 2025 .[3]

  • Santa Cruz Biotechnology. "Pyrazine-2-carbonyl chloride Material Safety Data Sheet."

Sources

Comparative

Precision Synthesis of 6-Chloropyrazinyl Ketones: A Comparative Technical Guide

Topic: Alternative Methods for the Synthesis of 6-Chloropyrazinyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Methods for the Synthesis of 6-Chloropyrazinyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

The pyrazine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., ATP-competitive inhibitors) and antimycobacterial agents. Specifically, 6-chloropyrazin-2-yl ketones represent a critical "linchpin" intermediate. The presence of the chlorine at the C6 position (meta to the acyl group) allows for subsequent regioselective nucleophilic aromatic substitution (


) or further cross-coupling, enabling the rapid construction of non-symmetric 2,6-disubstituted pyrazines.

However, synthesizing this specific isomer is non-trivial due to the electron-deficient nature of the pyrazine ring, which complicates electrophilic aromatic substitution, and the challenge of regiocontrol during nucleophilic functionalization.

This guide objectively compares the two most robust synthetic methodologies:

  • Palladium-Catalyzed Stille Cross-Coupling (The Industry Standard)

  • Turbo-Grignard Metal-Halogen Exchange (The Modern, Atom-Economical Alternative)

Decision Framework: Selecting the Right Methodology

Before detailing protocols, we visualize the decision logic based on laboratory constraints and scalability requirements.

G Start Start: 2,6-Dichloropyrazine Decision Primary Constraint? Start->Decision RouteA Route A: Pd-Catalyzed Stille Coupling Decision->RouteA Robustness / FGs Tolerance RouteB Route B: Turbo-Grignard Exchange Decision->RouteB Speed / Green Chem / Cost StepA1 Reagent: Tributyl(1-ethoxyvinyl)stannane RouteA->StepA1 StepB1 Reagent: iPrMgCl·LiCl (Turbo Grignard) RouteB->StepB1 OutcomeA High Yield, Toxic Byproducts (Sn) StepA1->OutcomeA OutcomeB Fast, Low Temp, Clean Workup StepB1->OutcomeB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on lab constraints.

Method A: Palladium-Catalyzed Stille Cross-Coupling

The "Robust Standard"

This method relies on the desymmetrization of 2,6-dichloropyrazine using a masked acetyl equivalent (an alkoxyvinyl stannane). It is highly reliable but suffers from the toxicity of organotin reagents.

Mechanism & Rationale

The reaction utilizes tributyl(1-ethoxyvinyl)stannane as a nucleophile. The Pd(0) catalyst performs an oxidative addition into one of the C-Cl bonds of the 2,6-dichloropyrazine. Following transmetallation and reductive elimination, an enol ether intermediate is formed. Acidic hydrolysis unmasks the ketone.

Why it works: The 1-ethoxyvinyl group acts as a robust "masked" ketone that is stable under basic coupling conditions but readily hydrolyzes with acid.

Experimental Protocol

Target: 1-(6-chloropyrazin-2-yl)ethanone

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagents:

    • 2,6-Dichloropyrazine (1.0 equiv, 10 mmol)

    • Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)

    • Pd(PPh3)4 (0.05 equiv, 5 mol%)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

  • Coupling: Degas the solvent with

    
     for 15 mins. Add reagents and heat to reflux (100–110°C) for 4–6 hours. Monitor by TLC/LCMS for consumption of starting material.
    
  • Hydrolysis (Critical Step): Cool the mixture to room temperature. Add 1N HCl (aqueous) directly to the reaction mixture and stir vigorously for 1 hour. This converts the vinyl ether to the ketone.

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[1] Wash organic layer with KF (potassium fluoride) solution (saturated) to precipitate tributyltin fluoride (white solid). Filter through Celite.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Performance Indicator:

  • Yield: Typically 75–85%.

  • Regioselectivity: >98% (due to symmetry of starting material).

Method B: Turbo-Grignard Metal-Halogen Exchange

The "High-Performance" Alternative

Developed significantly by the Knochel group, this method uses the Turbo Grignard (iPrMgCl[2]·LiCl) to perform a fast, low-temperature Mg-halogen exchange.

Mechanism & Rationale

Standard Grignards often attack the pyrazine ring nucleophilically (addition to C-N double bonds). However, the complexation of LiCl breaks polymeric Grignard aggregates, creating a highly reactive monomeric species that favors exchange over addition at controlled temperatures.

Reaction Substrate 2,6-Dichloropyrazine Intermediate 2-Chloro-6-magnesiopyrazine (Mg Species) Substrate->Intermediate Mg-Cl Exchange Turbo iPrMgCl·LiCl (-20°C, THF) Turbo->Intermediate Product 1-(6-chloropyrazin-2-yl)ethanone Intermediate->Product Acylation Electrophile Weinreb Amide (N-methoxy-N-methylacetamide) Electrophile->Product

Figure 2: Mechanistic workflow of the Turbo-Grignard exchange pathway.

Experimental Protocol

Target: 1-(6-chloropyrazin-2-yl)ethanone

  • Setup: Flame-dried Schlenk flask under Argon atmosphere. Strict moisture exclusion is required.

  • Exchange:

    • Dissolve 2,6-dichloropyrazine (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to -20°C (Use Cryocooler or Ice/Salt/Acetone bath).

    • Add iPrMgCl·LiCl (1.1 equiv, typically 1.3M in THF) dropwise.

    • Stir for 30 minutes. (Do not let warm up, or the magnesiated species may decompose).

  • Trapping (Acylation):

    • Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) dropwise at -20°C.

    • Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry over

    
    , concentrate.
    
  • Purification: Flash chromatography.

Key Performance Indicator:

  • Yield: 65–80%.

  • Speed: Reaction complete in <2 hours.

  • Advantage: Avoids Tin residues; one-pot synthesis.

Comparative Data Analysis

The following table summarizes experimental data derived from application studies comparing these routes for chloropyrazine functionalization.

FeatureMethod A: Stille CouplingMethod B: Turbo-Grignard
Precursor 2,6-Dichloropyrazine2,6-Dichloropyrazine
Reagents Tributyl(1-ethoxyvinyl)stannane, Pd cat.iPrMgCl[2]·LiCl, Weinreb Amide
Reaction Time 6–12 Hours (Reflux + Hydrolysis)1–2 Hours (Exchange + Trap)
Temperature 100°C (High)-20°C to 0°C (Low)
Purification Difficult (Tin removal requires KF/Celite)Standard (Aqueous workup)
Scalability Moderate (Tin waste disposal costs)High (Cheaper reagents)
Functional Group Tolerance Excellent (Tolerates esters, nitriles)Good (Sensitive to acidic protons)
Primary Risk Toxic byproducts; Pd costMoisture sensitivity; Temp control

Expert Insight & Troubleshooting

Why not the Minisci Reaction?

While the Minisci reaction (radical acylation) allows for direct C-H functionalization of heterocycles, it is not recommended for synthesizing specific 6-chloropyrazinyl ketones.

  • Reasoning: Radical addition to 2-chloropyrazine is poorly regioselective, typically yielding mixtures of C5 and C6 substitution products [1]. Separating these isomers is often more costly than using the regiocontrolled methods described above.

Optimizing the Turbo-Grignard Route
  • Temperature is Critical: If the exchange is performed at >0°C, the Grignard reagent may attack the pyrazine ring (nucleophilic addition) rather than exchanging with the chlorine. Keep it between -20°C and -10°C.

  • Electrophile Choice: Using acetaldehyde instead of Weinreb amide is possible, but it yields the secondary alcohol (1-(6-chloropyrazin-2-yl)ethanol), requiring a subsequent oxidation step (e.g., Swern or MnO2). The Weinreb amide provides the ketone directly.

Handling Stille Waste

For Method A, the removal of tributyltin byproducts is the biggest bottleneck.

  • Tip: Use 10% w/w Potassium Fluoride (KF) on Silica Gel as a stationary phase during the initial filtration. The fluoride binds the tin species, preventing them from eluting with the product [2].

References

  • Minisci Reaction Selectivity: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[3] Med.[3][4][5] Chem. Commun., 2, 1135-1161.[3]

  • Stille Coupling & Tin Removal: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][6][7][8][9][10]

  • Turbo Grignard (Knochel-Hauser): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Functionalization of Chloropyrazines: Mosrin, M., Bresser, T., & Knochel, P. (2009).[4] Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters, 11(15), 3406–3409.

Sources

Validation

Validation of Ketone Formation from 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide by NMR

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Synthetic Methodology & Spectral Validation Executive Summary Synthesizing ketones on electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Synthetic Methodology & Spectral Validation

Executive Summary

Synthesizing ketones on electron-deficient heteroaromatics, such as the 6-chloropyrazine scaffold, presents a unique set of chemoselective challenges. The primary risk is the competition between nucleophilic acyl substitution (desired) and nucleophilic aromatic substitution (


) at the chloride position.

This guide provides a technical validation framework for using the Weinreb amide (N-methoxy-N-methylamide) methodology to install ketone functionalities on 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide. We compare this approach against traditional alternatives (acid chlorides, nitriles) and provide a self-validating NMR protocol to confirm product identity and purity.

Part 1: The Challenge & The Solution

The Chemoselectivity Problem

The 6-chloropyrazine core is highly electron-deficient. When using organometallic reagents (Grignard or Organolithium) to convert a carboxylic acid derivative to a ketone, two side reactions frequently degrade yield:

  • Over-addition: The resulting ketone is often more reactive than the starting material, leading to tertiary alcohol formation.

  • 
     Displacement:  The nucleophile attacks the C-6 position, displacing the chloride, rather than attacking the carbonyl at C-2.
    
The Weinreb Solution

The Weinreb amide solves both issues through the formation of a stable metal-chelated tetrahedral intermediate.[1][2] This intermediate is stable under reaction conditions and only collapses to the ketone after acidic hydrolysis, preventing over-addition. Furthermore, the stability allows for conducting the reaction at lower temperatures (e.g., -78°C to -40°C), which kinetically disfavors the


 pathway.
Mechanism Visualization

The following diagram illustrates the divergence between the Weinreb pathway (selective) and the Acid Chloride pathway (prone to over-addition).

WeinrebMechanism SM Weinreb Amide (6-Cl-Pyrazine) Tetra Stable Tetrahedral Intermediate (Chelated Mg) SM->Tetra + RM (Low Temp) RM Nucleophile (R-MgX / R-Li) RM->Tetra Ketone Target Ketone Tetra->Ketone Workup Acid Acid Hydrolysis (H3O+) Alcohol Tertiary Alcohol (Over-addition) Ketone->Alcohol + 2nd Eq RM (Uncontrollable) AcCl Acid Chloride Alternative Intermed_Unstable Unstable Intermediate AcCl->Intermed_Unstable + RM Intermed_Unstable->Ketone Fast

Figure 1: Mechanistic divergence. The Weinreb intermediate prevents the ketone from forming until the reaction is quenched, eliminating the risk of tertiary alcohol formation.

Part 2: Comparative Analysis

The following table contrasts the Weinreb amide method against standard alternatives for the specific 6-chloropyrazine scaffold.

FeatureWeinreb Amide Acid Chloride Nitrile + Grignard
Primary Risk Cost of reagents (N,O-dimethylhydroxylamine)Over-addition to tertiary alcohol.Incomplete hydrolysis or

attack.
Stoichiometry 1.1 - 1.5 eq. OrganometallicStrictly 1.0 eq. (difficult to control).1.1 - 1.5 eq. Organometallic.
Intermediate Stability High (Chelated).Low (Collapses immediately).Moderate (Imine salt).
Pyrazine Compatibility Excellent. Allows low temp (-78°C) to protect Cl-C bond.Poor. High reactivity often leads to complex mixtures.Moderate. Grignards can attack the ring if nitrile is sterically hindered.
Purification Usually simple extraction/filtration.Often requires chromatography to separate alcohol.Hydrolysis of imine can be slow/stubborn.

Part 3: Experimental Protocol

Objective: Synthesis of 1-(6-chloropyrazin-2-yl)ethan-1-one (Methyl Ketone derivative) using Methylmagnesium Bromide.

Reagents
  • Substrate: 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (1.0 equiv)

  • Reagent: MeMgBr (3.0 M in ether, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the Weinreb amide substrate in anhydrous THF.

  • Cooling (Critical): Cool the solution to -78°C (dry ice/acetone bath). Note: While Weinreb amides can often be reacted at 0°C, the 6-chloropyrazine ring requires lower temperatures to prevent nucleophilic attack on the chloride.

  • Addition: Add MeMgBr dropwise over 15 minutes. Maintain internal temp below -70°C.

  • Monitoring: Stir at -78°C for 30 minutes. TLC will likely show the baseline spot of the tetrahedral intermediate (or disappearance of SM).

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    . This step hydrolyzes the tetrahedral intermediate to the ketone.[1]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[3] Dry over

    
    .
    

Part 4: NMR Validation (The Core)

This section details how to objectively validate the transformation using NMR spectroscopy.

Proton NMR ( H NMR) Analysis

Solvent:


 or 

[4][5]
Signal TypeStarting Material (Weinreb Amide) Product (Ketone) Validation Logic
N-OMe (Methoxy) Singlet,

3.70 – 3.85 ppm
ABSENT Primary Confirmation. Complete disappearance indicates cleavage of the amide bond.
N-Me (Methyl) Singlet,

3.20 – 3.40 ppm
ABSENT Confirms loss of the auxiliary group.
Pyrazine H-3 Singlet,

8.80 – 9.00 ppm
Singlet,

9.20 – 9.40 ppm
Diagnostic Shift. The ketone is a stronger electron-withdrawing group than the amide, shifting the adjacent ring proton downfield.
Pyrazine H-5 Singlet,

8.50 – 8.70 ppm
Singlet,

8.60 – 8.80 ppm
Minor downfield shift.
New Alkyl Group N/ASinglet,

2.60 – 2.70 ppm
Appearance of the methyl ketone (acetyl) group. Integration must match Pyrazine H-3 (3H : 1H).
Carbon NMR ( C NMR) Analysis
  • Amide Carbonyl (

    
    ):  Typically 
    
    
    
    162 – 165 ppm.
  • Ketone Carbonyl (

    
    ):  Shifts downfield to 
    
    
    
    195 – 200 ppm.
  • Validation: The >30 ppm downfield shift of the carbonyl carbon is the definitive proof of ketone formation.

NMR Decision Tree

Use this logic flow to interpret your spectra.

NMRValidation Start Acquire 1H NMR CheckOMe Are N-OMe/N-Me peaks present? Start->CheckOMe Yes Yes CheckOMe->Yes Peaks Visible No No CheckOMe->No Peaks Gone Incomplete Incomplete Reaction Check Stoichiometry Yes->Incomplete CheckNew Is new Alkyl/Aryl signal present? No->CheckNew Success SUCCESS: Ketone Formed CheckNew->Success Yes (Correct Integration) SideRxn FAILURE: Possible Decomposition or Polymerization CheckNew->SideRxn No / Messy Baseline

Figure 2: NMR Decision Matrix for validating Weinreb amide to ketone transformation.

Part 5: Troubleshooting & Pitfalls

Issue: Presence of Tertiary Alcohol[6][7][8]
  • Symptom: NMR shows complex aliphatic region; Mass Spec shows M + R group mass.

  • Cause: The quench was not acidic enough or the intermediate collapsed before workup (rare for Weinreb).

  • Fix: Ensure the reaction remains cold (-78°C) until the quench is added.

Issue: Loss of Chloride ( )
  • Symptom: Pyrazine protons shift significantly upfield (loss of EWG Cl); Mass Spec shows loss of Cl isotope pattern.

  • Cause: Reaction temperature too high; Grignard attacked the ring.

  • Fix: Strictly maintain -78°C. Switch from Grignard to Organozinc reagents (less nucleophilic toward the ring) if the problem persists.

Issue: "Hydrate" Formation
  • Symptom: Carbonyl signal in

    
    C NMR is missing or shifted to ~90 ppm.
    
  • Cause: Electron-deficient ketones (like pyrazinyl ketones) form stable hydrates with water.

  • Fix: Dry the sample thoroughly. Run NMR in anhydrous solvent.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

  • Mentel, M. et al. "Chemoselective Nucleophilic Additions to Pyrazine-2-carboxamides." Synlett, 2014.
  • Reich, H. J. "Bordwell pKa Table & NMR Data." University of Wisconsin-Madison. (Source for Heteroaromatic NMR shifts).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

Executive Summary & Risk Profile 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a functionalized pyrazine intermediate, specifically a Weinreb amide. While often stable under ambient conditions, the combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a functionalized pyrazine intermediate, specifically a Weinreb amide. While often stable under ambient conditions, the combination of the electron-deficient pyrazine ring and the hydrolyzable amide functionality necessitates strict adherence to Universal Precautions for "Novel Chemicals with Unknown Toxicity."

Immediate Hazard Classification (Derived from Structural Analogs):

  • GHS Category 2: Skin Irritation (High probability due to chloropyrazine moiety).[1][2]

  • GHS Category 2A: Serious Eye Irritation.

  • GHS Category 3: Specific Target Organ Toxicity (Respiratory Tract Irritation).[2]

  • Sensitization: Potential skin sensitizer due to the reactive chloro-substituent.

Operational Directive: Treat this compound as a potent irritant and potential sensitizer . All solid handling must occur within a certified chemical fume hood. Do not handle on open benchtops.

Hierarchy of Controls: Engineering First

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control MeasureSpecificationValidation Metric
Primary Containment Chemical Fume Hood (Class II Type A/B)Face Velocity: 80–100 fpm (0.4–0.5 m/s) at 18" sash height.
Balance Enclosure Vented Balance Enclosure or HoodSmoke test visualization prior to use.
Static Control Ionizing bar or anti-static gunEssential for dry powders to prevent aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation breakthrough dynamics . Standard nitrile gloves provide adequate protection against the solid, but once dissolved, the solvent dictates the protection level.

A. Hand Protection Strategy[3][4][5][6][7][8]
State of MatterRecommended Glove SystemRationale & Breakthrough Time
Solid (Powder) Double Nitrile (Disposable) (Inner: 4 mil, Outer: 4 mil)>480 min. Nitrile effectively blocks solid particulates. The double layer allows outer glove removal if contaminated without exposing skin.
Solution (in DCM) Laminate (Silver Shield/North) Under outer Nitrile for dexterity<1 min for Nitrile. Dichloromethane (common for Weinreb amides) permeates nitrile instantly. Laminate is required.
Solution (in THF/EtOAc) High-Grade Nitrile (8 mil) Or Double 4 mil with frequent changes~1–4 min (Splash protection only). Change immediately upon contact.
B. Eye & Body Protection[3][4][6][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory when handling >500mg or working with solutions. Safety glasses with side shields are acceptable only for sealed container transport.

  • Respiratory: If engineering controls fail or for spill cleanup outside a hood: Half-face respirator with P100 (HEPA) + Organic Vapor cartridges . The P100 captures dust; the OV cartridge protects against the solvent vapors usually present.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Do not use synthetic blends (polyester) which can melt into skin if a flammable solvent fire occurs.

Operational Workflow: Step-by-Step

This protocol integrates safety checks directly into the experimental workflow.

Phase 1: Weighing & Transfer (The Highest Risk Step)

Risk: Aerosolization of the solid chloropyrazine.

  • Pre-Check: Verify fume hood flow (magnehelic gauge). Don Double Nitrile gloves.

  • Static Neutralization: Use an anti-static gun on the spatula and weighing boat. Pyrazines are often fluffy and electrostatic.

  • Transfer: Weigh inside the hood. If the balance is outside, use a tared, screw-top vial. Never carry an open weigh boat across the lab.

  • Decon: Wipe the balance area with a solvent-dampened tissue (Acetone or MeOH) immediately after weighing. Dispose of the tissue as hazardous solid waste.

Phase 2: Reaction Setup (Solubilization)

Risk: Splash and exothermic dissolution.

  • Solvent Choice: If using DCM (Dichloromethane), upgrade gloves to Laminate/Barrier type .

  • Addition: Add solvent slowly to the solid.

  • Inert Atmosphere: Weinreb amides are often intermediates for Grignard/Lithium reactions. Ensure the system is under Nitrogen/Argon to prevent moisture ingress, which can hydrolyze the chloride.

Phase 3: Cleanup & Disposal[6][10]
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into Hazardous Solid Waste (Halogenated) .

  • Liquid Waste: Reaction mother liquors must go to Halogenated Organic Waste . Do not mix with aqueous acids if cyanides or azides were used in previous steps (though unlikely for this specific amide).

  • Glassware: Rinse with Acetone inside the hood before moving to the communal wash sink.

Visualizations

Diagram 1: PPE Selection Logic

Caption: Decision matrix for selecting glove material based on the state of matter and solvent carrier.

PPE_Selection Start Handling 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide State Select State of Matter Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Action_Solid Use Double Nitrile Gloves (Standard 4 mil) Work in Fume Hood Solid->Action_Solid Solvent_Type Identify Solvent Solution->Solvent_Type DCM Dichloromethane (DCM) Solvent_Type->DCM THF THF / Ethyl Acetate Solvent_Type->THF Action_DCM REQUIRED: Laminate/Barrier Gloves (Silver Shield) Nitrile degrades instantly! DCM->Action_DCM Action_THF Double Nitrile Acceptable *Change immediately upon splash* THF->Action_THF

Diagram 2: Operational Workflow

Caption: Step-by-step handling process with mandatory safety checkpoints.

Workflow Step1 1. Pre-Op Check (Hood Flow + PPE) Step2 2. Weighing (Anti-static + Closed Transfer) Step1->Step2 Step3 3. Solubilization (Check Solvent Compatibility) Step2->Step3 Step4 4. Reaction/Usage Step3->Step4 Step5 5. Decontamination (Acetone Rinse in Hood) Step4->Step5 Check1 Checkpoint: Is Balance Clean? Step5->Check1 Step6 6. Waste Disposal (Halogenated Stream) Check1->Step5 No (Repeat Clean) Check1->Step6 Yes

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet initially to avoid spreading).2. Rinse with water for 15 min.3. Use soap; avoid alcohol-based cleaners (enhances absorption).
Eye Contact Flush for 15 minutes at eyewash station. Hold eyelids open. Seek ophthalmological evaluation.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.
Spill (Liquid) Absorb with vermiculite or spill pads. If DCM is the solvent, evacuate area until vapors dissipate (unless wearing SCBA).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Chloropyrazine Derivatives Toxicity Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
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6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide
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